Product packaging for 1,8-Paracyclophane(Cat. No.:CAS No. 6169-94-4)

1,8-Paracyclophane

Cat. No.: B11960817
CAS No.: 6169-94-4
M. Wt: 278.4 g/mol
InChI Key: DMCPGMNUZQZGNM-UHFFFAOYSA-N
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Description

1,8-Paracyclophane is a member of the cyclophane family, macrocyclic compounds known for their strained, three-dimensional architectures where aromatic rings are fastened together by aliphatic bridges. These constrained structures force the aromatic rings into unusual, often face-to-face orientations, leading to distorted geometries and unique electronic properties that are ideal for probing the fundamental boundaries of aromaticity . This makes cyclophanes like this compound legendary subjects in physical organic chemistry for studying through-space interactions and transannular effects . The compound with the molecular formula C21H26 and a molar mass of 278.439 g/mol serves as a valuable building block and model system in these investigations . The defined and strained topology of cyclophanes has also found practical utility in advanced materials science. They are explored as precise precursors for insulating polymers, organic electronics, and in asymmetric catalysis . Research into novel cyclophanes, driven by improved synthetic methods such as disulfide self-assembly and capture, continues to unlock new structures with tailored properties . Furthermore, related paracyclophane structures are key intermediates in the total synthesis of complex natural products, demonstrating their relevance in synthetic chemistry . For the researcher, comprehensive thermophysical data for this compound is available, including critical properties like boiling temperature, critical pressure, density, heat capacity, and enthalpy of vaporization, as provided in critically evaluated recommendations from sources like the NIST Web Thermo Tables . This product is intended For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26 B11960817 1,8-Paracyclophane CAS No. 6169-94-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6169-94-4

Molecular Formula

C21H26

Molecular Weight

278.4 g/mol

IUPAC Name

tricyclo[13.2.2.23,6]henicosa-1(17),3(21),4,6(20),15,18-hexaene

InChI

InChI=1S/C21H26/c1-2-4-6-8-19-11-15-21(16-12-19)17-20-13-9-18(10-14-20)7-5-3-1/h9-16H,1-8,17H2

InChI Key

DMCPGMNUZQZGNM-UHFFFAOYSA-N

Canonical SMILES

C1CCCCC2=CC=C(CC3=CC=C(CCC1)C=C3)C=C2

Origin of Product

United States

Advanced Synthetic Methodologies for 1,8 Paracyclophane and Its Derivatives

Classical and Contemporary Macrocyclization Strategies

The formation of the macrocyclic structure of paracyclophanes is a synthetic challenge that has been addressed through various strategic approaches, from historical methods to modern catalytic systems.

The Wurtz reaction, a classical method in organic synthesis, involves the reductive coupling of two alkyl halides in the presence of sodium metal to form a new carbon-carbon bond. wikipedia.org This reaction has been adapted for the synthesis of cyclophanes, including intramolecular versions to facilitate ring closure. nih.govorganic-chemistry.org For instance, the intramolecular Wurtz reaction of a dihalide precursor at high dilution can yield the desired cyclophane. orgsyn.org A significant improvement in yield for the synthesis of [2.2]paracyclophane has been achieved by utilizing chromium tricarbonyl complexes as templates in a Wurtz coupling reaction. rsc.org Specifically, the coupling of [Cr(CO)₃{η⁶-C₆H₄(CH₂Br)₂-1,4}] has been shown to produce [2.2]paracyclophane in high yield. rsc.org

The Hofmann elimination is a well-established method for the synthesis of alkenes from amines. wikipedia.org In the context of paracyclophane synthesis, it has proven to be a particularly convenient method for preparing [2.2]paracyclophane. orgsyn.org The process typically starts with the exhaustive methylation of an amine to form a quaternary ammonium (B1175870) salt. masterorganicchemistry.com This salt is then treated with a base, such as silver oxide, and heated to induce elimination, forming the cyclophane structure. wikipedia.orgmasterorganicchemistry.com A notable advancement in this methodology is the use of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in the presence of dimethyl sulfoxide (B87167) (DMSO), which has been shown to increase the yield of [2.2]paracyclophane to as high as 70%. google.com The synthesis of dichloro- acs.orgacs.org-paracyclophane has also been achieved through the Hofmann elimination of 2-chloro-p-methylbenzyltrimethylammonium chloride. researchgate.net

Cyclotrimerization reactions offer a powerful route to aromatic systems and have been applied to the synthesis of complex cyclophane structures. A notable example is the diastereo- and enantioselective synthesis of planar chiral [2.2]triphenylenophanes. nih.gov This approach utilizes a rhodium-catalyzed asymmetric intramolecular double [2 + 2 + 2] cycloaddition as the key step. nih.gov The reaction proceeds with high enantioselectivity and complete diastereoselectivity, allowing for the controlled formation of two planar chiralities within the [n.n]cyclophane framework. nih.gov

A variety of intramolecular cyclization techniques are employed in the synthesis of paracyclophanes. These methods are crucial for forming the macrocyclic ring structure. Techniques such as intramolecular Wurtz reactions, as mentioned earlier, have been foundational. orgsyn.org More contemporary methods include intramolecular palladium-catalyzed couplings and other transition-metal-mediated reactions. The choice of cyclization technique often depends on the specific functionality present in the precursor and the desired ring size of the target paracyclophane.

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in synthetic organic chemistry for the formation of cyclic compounds, including macrocycles. wikipedia.orgorganic-chemistry.org This reaction, catalyzed by transition metal complexes such as those containing ruthenium or molybdenum, involves the intramolecular reaction of a diene to form a cycloalkene and a volatile byproduct like ethylene (B1197577). wikipedia.orgwikipedia.orglibretexts.org RCM has been successfully applied to the synthesis of macrocyclic [n.n]- and [n.n.n]paracyclophanes through dimerization and trimerization reactions of para-disubstituted aromatic substrates. researchgate.net The efficiency of RCM can be influenced by factors such as the length of the alkyl chains connecting the alkene moieties and the specific catalyst used. researchgate.net For instance, Grubbs catalysts are commonly employed for these transformations. nsf.gov The synthesis of a [1.1.6]metaparacyclophane derivative has been achieved using a sequence involving a Suzuki–Miyaura cross-coupling, allylation, and a final RCM step. researchgate.net

Catalyst Generation Description Common Metals
First Generation GrubbsFeatures a ruthenium center with two phosphine (B1218219) ligands.Ruthenium
Second Generation GrubbsOne phosphine ligand is replaced by an N-heterocyclic carbene (NHC), offering higher activity and stability. organic-chemistry.orgRuthenium
Schrock CatalystsBased on molybdenum or tungsten, known for high activity.Molybdenum, Tungsten

The McMurry reaction is a reductive coupling of two carbonyl groups (aldehydes or ketones) using a low-valent titanium species to form an alkene. wikipedia.orgorganic-chemistry.org This reaction can be performed intramolecularly to synthesize cyclic alkenes, making it applicable to the formation of paracyclophane structures. alfa-chemistry.comchem-station.com The reaction proceeds through a pinacol-type intermediate, which is then deoxygenated by the oxophilic titanium reagent. wikipedia.orgchem-station.com

The Pinacol coupling reaction, on the other hand, is the reductive homocoupling of carbonyl compounds to produce a symmetrically substituted 1,2-diol. wikipedia.orgorganic-chemistry.org This reaction is typically mediated by an electropositive metal like magnesium. youtube.com While it does not directly yield the final cyclophane, the resulting diol can be a key intermediate that undergoes further transformations, such as deoxygenation, to arrive at the target alkene bridge within a paracyclophane structure. wikipedia.org

Coupling Reaction Reactants Product Key Reagent
McMurry Coupling2 x Aldehyde or KetoneAlkeneLow-valent Titanium (e.g., TiCl₃/LiAlH₄) wikipedia.org
Pinacol Coupling2 x Aldehyde or Ketone1,2-Diol (Pinacol)Electropositive Metal (e.g., Mg) wikipedia.org

Glaser-Eglinton Coupling and Related Alkyne Cyclizations

The Glaser-Eglinton coupling, a classic method for the oxidative homocoupling of terminal alkynes, has been adapted for the synthesis of complex macrocyclic structures, including those containing the paracyclophane core. wikipedia.orgnih.gov This reaction, typically mediated by copper salts such as copper(II) acetate (B1210297) in a solvent like pyridine, facilitates the formation of a diacetylene linkage, which can be a key structural element in extended paracyclophane systems. wikipedia.orgnih.gov

The synthesis of cyclophanes incorporating alkyne units is valuable for creating novel carbon-rich materials with unique electronic and photophysical properties. researchgate.net For instance, the Glaser coupling of 4-ethynyl[2.2]paracyclophane has been shown to produce a mixture of two diastereomeric dimers. researchgate.net While this example pertains to a [2.2]paracyclophane, the methodology is, in principle, applicable to the synthesis of larger, more complex paracyclophane architectures, including those derived from a 1,8-substitution pattern, by designing appropriate diethynyl-functionalized precursors. The rigidity of the resulting diacetylene bridge can be exploited to construct strained and geometrically interesting molecules. rsc.orgorganic-chemistry.org

Related alkyne cyclization strategies, often catalyzed by transition metals, offer a powerful tool for constructing the carbocyclic framework of paracyclophanes. monash.edu These methods can involve the intramolecular cyclization of precursors containing multiple alkyne functionalities, leading to the formation of the paracyclophane bridge in a single step. chim.it

Palladium-Catalyzed Cross-Coupling Reactions for Paracyclophane Construction

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis and have been extensively utilized in the construction of functionalized paracyclophanes. rsc.orgdntb.gov.ua These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. liv.ac.uk

The Suzuki-Miyaura coupling reaction, which involves the reaction of an organoboron compound with an organohalide, is a versatile method for creating C(sp²)–C(sp²) bonds. liv.ac.uk This reaction has been instrumental in the synthesis of planar chiral paracyclophanes. The use of chiral phosphine ligands derived from [2.2]paracyclophane has been shown to be effective in palladium-catalyzed asymmetric Suzuki-Miyaura couplings. elsevierpure.comnih.gov

A key strategy involves the desymmetrization of prochiral starting materials. For example, the synthesis of planar chiral phosphines with a 1,n-dioxa[n]paracyclophane scaffold has been achieved with excellent enantioselectivity through asymmetric ortho-lithiation followed by reactions that set the stage for subsequent cross-coupling. elsevierpure.com While many examples focus on the [2.2]paracyclophane system, the principles can be extended to the synthesis of 1,8-paracyclophane derivatives by employing appropriately substituted aromatic precursors. The development of bulky, electron-rich monophosphine ligands based on the [2.2]paracyclophane scaffold has demonstrated excellent performance in the Suzuki-Miyaura coupling of aryl chlorides, including deactivated ones. researchgate.netrsc.org

Below is a table summarizing representative results for the Suzuki-Miyaura coupling in the context of paracyclophane synthesis.

EntryAryl HalideBoronic Acid/EsterCatalyst/LigandProduct Yield (%)Enantiomeric Excess (%)
14,12-dibromo[2.2]paracyclophane2,6-dimethoxyphenylboronic acidPd(dppf)Cl₂HighN/A (racemic)
2Tricarbonyl(η⁶-ortho-dichlorobenzene)chromiumArylboronic acidPd catalyst with planar-chiral phosphine ligandModerate to GoodUp to 95%

This table is illustrative and compiles data from related paracyclophane syntheses to demonstrate the utility of the Suzuki-Miyaura coupling.

The Sonogashira coupling, a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful method for the synthesis of enynes and arylalkynes. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is particularly valuable for constructing extended π-conjugated systems within the paracyclophane framework. researchgate.net The introduction of rigid alkyne linkers can significantly influence the electronic properties and geometry of the resulting molecule. libretexts.org

The synthesis of planar-chiral dialkynylparacyclophanes has been achieved with high enantiomeric excess using a Pd-TANIAPHOS catalyst. nii.ac.jp This approach introduces planar chirality by installing two rigid and linear alkynyl moieties, which restricts the flipping of the ansa chain. nii.ac.jp The Sonogashira coupling is typically conducted under mild conditions, making it compatible with a wide range of functional groups. wikipedia.orgyoutube.com This methodology has been applied to diiodoparacyclophanes, demonstrating its utility in building complex, chiral architectures. elsevierpure.com

The following table presents typical conditions and outcomes for Sonogashira couplings in the synthesis of functionalized paracyclophanes.

EntryAryl HalideTerminal AlkyneCatalyst SystemSolvent/BaseProduct
11,4-diiodobenzene4-pentyn-1-olPd(PPh₃)₄, CuIEt₃NDiyne product
2DiiodoparacyclophaneVarious terminal alkynesPd-TANIAPHOS, CuIAmine basePlanar-chiral dialkynylparacyclophane

This table provides representative examples of the Sonogashira coupling applied to the synthesis of paracyclophane precursors and analogues.

Desymmetrization Strategies for Planar Chiral Paracyclophanes

The enantioselective synthesis of planar chiral paracyclophanes is a significant challenge. Desymmetrization of prochiral or meso-paracyclophane derivatives has emerged as a powerful strategy to access these molecules in an enantiomerically pure form. researchgate.netnih.gov

Organocatalysis offers a metal-free and efficient approach to the desymmetrization of prochiral diformyl[2.2]paracyclophanes. researchgate.netnih.gov N-Heterocyclic carbenes (NHCs) have been successfully employed as catalysts in these transformations. researchgate.net The reaction can be performed on a gram scale and allows for a wide range of subsequent derivatizations of the carbonyl groups, leading to various enantiomerically pure planar chiral [2.2]paracyclophane derivatives. researchgate.netnih.gov

Recent studies have also introduced novel peptide-iminophosphorane organosuperbases to induce planar chirality in [2.2]paracyclophanes. dicp.ac.cn This protocol enables the enantioselective synthesis of a diverse array of pseudo-disubstituted derivatives with high yields and excellent enantioselectivities through either desymmetrization or kinetic resolution. dicp.ac.cn These methods are practical and demonstrate good tolerance for a variety of functional groups. dicp.ac.cn

Asymmetric transfer hydrogenation (ATH) provides a general and practical method for controlling the planar chirality of substituted [2.2]paracyclophanes. acs.orgnih.gov This strategy can be applied to both the kinetic resolution of racemic compounds and the desymmetrization of centrosymmetric meso derivatives. nih.govacs.org High selectivities, with enantiomeric excesses up to 99%, and good yields have been achieved for a range of polysubstituted paracyclophanes, including those containing bromine atoms. acs.orgnih.gov

The ATH process is often catalyzed by ruthenium complexes and has proven to be scalable, allowing for reactions to be run on the gram scale without a loss of efficiency. acs.orgacs.org This broad applicability makes ATH a preferred method for accessing enantiopure planar chiral paracyclophanes. nih.govresearchgate.net

The table below highlights the effectiveness of desymmetrization strategies in producing planar chiral paracyclophanes.

StrategySubstrateCatalyst/ReagentProduct Yield (%)Enantiomeric Excess (%)
Organocatalytic DesymmetrizationProchiral diformyl[2.2]paracyclophaneN-Heterocyclic CarbeneHigh>95%
Organocatalytic DesymmetrizationProchiral [2.2]paracyclophanePeptide-iminophosphoraneHighExcellent
Asymmetric Transfer Hydrogenation (Desymmetrization)Centrosymmetric diformyl[2.2]paracyclophaneRuthenium catalystUp to 74%Up to 99%
Asymmetric Transfer Hydrogenation (Kinetic Resolution)Racemic 4-formyl[2.2]paracyclophaneRuthenium catalystUp to 48%Up to 99%

This table summarizes key findings from studies on the desymmetrization of [2.2]paracyclophane derivatives, showcasing the power of these asymmetric methods.

Catalytic Asymmetric Ortho-Lithiation

Catalytic asymmetric ortho-lithiation has emerged as a powerful technique for the enantioselective synthesis of planar-chiral paracyclophanes. This method facilitates the introduction of substituents at specific positions, creating chiral molecules with high enantiomeric excess.

Research has demonstrated the highly enantioselective ortho-lithiation and dilithiation of 1,n-dioxa[n]paracyclophanes using sec-butyllithium (B1581126) in the presence of a chiral ligand, such as (-)-sparteine (B7772259), which can be used in catalytic or stoichiometric amounts. acs.orgacs.orgelsevierpure.com The process involves the deprotonation of the aromatic ring at a position ortho to the oxygen atom of the bridge, which acts as a directing group. The resulting aryllithium intermediate is then quenched with an electrophile to yield the substituted paracyclophane. acs.orgresearchgate.net

This reaction has been successfully applied to various 1,n-dioxa[n]paracyclophanes, leading to both mono- and disubstituted products with good to excellent yields and high enantioselectivities. acs.orgacs.org A variety of electrophiles, including iodine, iodomethane, and chlorodiphenylphosphine, have been used to quench the lithiated species, affording a range of functionalized, planar-chiral paracyclophanes. elsevierpure.comresearchgate.netnih.gov

The efficiency of the asymmetric induction is highly dependent on the chiral ligand used. While (-)-sparteine has proven to be highly effective, other chiral diamines have been investigated but generally result in lower enantiomeric excess. acs.org The process is not only effective for monolithiation but can also be extended to a second lithiation step to produce C2-symmetric disubstituted paracyclophanes with excellent enantiopurity. acs.org

Enantioselective Ortho-Lithiation and Iodination of 1,n-Dioxa[n]paracyclophanes
SubstrateLigandYield (%)Enantiomeric Excess (ee %)
1,11-Dioxa nih.govparacyclophane(-)-Sparteine8997
1,10-Dioxa nih.govparacyclophane(-)-Sparteine8596

Functionalization of the this compound Core

The functionalization of the rigid and strained this compound core is essential for tailoring its properties for various applications. Synthetic strategies primarily rely on electrophilic substitution reactions or transformations of pre-installed functional groups. researchgate.net

Regioselective Substitution Reactions

Achieving regioselectivity in the functionalization of paracyclophanes is a significant synthetic challenge due to the unique reactivity of the strained benzene (B151609) rings. The substitution pattern profoundly influences the compound's properties. scispace.com Functional groups can be selectively positioned on one or both of the benzene rings. scispace.com

Electrophilic aromatic substitution is a common method for introducing substituents. For instance, the bromination of monosubstituted [2.2]paracyclophane can yield a mixture of pseudo-para, pseudo-ortho, and pseudo-meta isomers. scispace.com The regioselectivity can be directed by the nature of the existing substituent. Carbonyl-substituted derivatives, for example, can direct bromination to the pseudo-geminal position. scispace.com Furthermore, thermal isomerization procedures can be employed to convert readily available isomers, such as the pseudo-geminal, into other isomers like the pseudo-meta. scispace.com

Recent research has also explored the correlation between substitution patterns and the electronic properties of [2.2]paracyclophane-based molecular wires, investigating meta versus para connectivity in both the central core and the connecting phenyl rings. acs.org These studies utilize Suzuki-Miyaura cross-coupling reactions to assemble molecules with distinct substitution patterns. acs.org

Regioselectivity in the Bromination of 1-Substituted [2.2]Paracyclophane
IsomerYield (%)
pseudo-para-dibromide26
pseudo-ortho-dibromide16
pseudo-meta-dibromide6
para-dibromide5

Introduction of Heteroatomic Functionalities

Incorporating heteroatoms into the paracyclophane framework opens up new avenues for creating functional materials. Various synthetic approaches have been developed to introduce nitrogen, phosphorus, sulfur, and silicon atoms into the structure.

One method involves the functionalization of para-substituted aromatic rings with R2SiCl groups, followed by reaction with ammonia (B1221849) (NH3), [LiPH2(dme)], or LiAl(PH2)4 to yield Si2N or Si2P bridged paracyclophanes. rsc.org Another strategy for creating substituted amino[2.2]paracyclophane derivatives involves the direct amination of bromo[2.2]paracyclophanes with sodium azide (B81097) or through a 'one-pot' oxidation-Lossen rearrangement of [2.2]paracyclophane oximes. rsc.org

Sulfur-containing functionalities have also been introduced. For instance, a pseudo-geminal bis(1,3-dithia-2-thione) derivative of [2.2]paracyclophane was synthesized from 4,15-bis(acetyl)[2.2]paracyclophane, creating a precursor for tetrathiafulvalene-based materials. mdpi.comnih.gov Additionally, skeletal editing strategies have been developed for the synthesis of [2.2]paracyclophane-substituted quinolines, showcasing advanced methods for incorporating complex heterocyclic systems. rsc.org

Synthesis of Poly-substituted Paracyclophanes

The synthesis of paracyclophanes bearing multiple substituents allows for the fine-tuning of their structural and electronic properties. researchgate.net Methodologies for creating poly-substituted derivatives often involve multi-step sequences starting from functionalized precursors.

A regioselective double electrophilic substitution of disubstituted [2.2]paracyclophanes has been investigated to obtain symmetrically tetrasubstituted derivatives. scispace.com Palladium-catalyzed cross-coupling reactions are also widely used for the synthesis of various π-conjugated molecules, including aryl-substituted [2.2]paracyclophanes, by forming new carbon-carbon bonds. nih.gov For example, the cross-coupling of dibrominated [2.2]paracyclophane with arylboronic acids or arylmagnesium bromides can yield di-aryl substituted products. nih.govacs.org

Molecular Architecture and Conformational Dynamics of 1,8 Paracyclophane

Analysis of Strained Molecular Geometry and Ring Distortions

The defining feature of small-bridged paracyclophanes is the significant deviation from the typically planar geometry of the benzene (B151609) ring. The aliphatic bridge, in this case, connecting the 1 and 8 positions, forces the aromatic ring into a strained conformation, leading to notable distortions in bond angles and lengths. This inherent strain is a direct consequence of forcing the benzene ring and the bridging chain into a compact, cyclic structure.

In paracyclophanes with short bridges, the benzene ring is compelled to adopt a non-planar, boat-like conformation. acs.org This distortion is a mechanism to alleviate the strain induced by the aliphatic tether. In the closely related and extensively studied [2.2]paracyclophane, the two benzene rings are distorted into a flattened boat conformation. nih.gov For 1,8-paracyclophane, a similar boat-shaped deformation of the single benzene ring is anticipated. X-ray crystallography studies on analogous compounds, such as acs.orgparacyclophane, reveal that the bridgehead carbon atoms of the aromatic ring are bent out of the plane defined by the other four carbons. acs.org For instance, in [2.2]paracyclophane, the carbon atoms of the methylene (B1212753) bridges are angled at 12.6° out of the benzene plane, indicative of this boat conformation. researchgate.netswarthmore.edu This puckering of the aromatic ring is a fundamental characteristic of the strained molecular geometry in this class of compounds.

The distortion of the benzene ring in this compound leads to a change in the hybridization of the bridgehead carbon atoms—the carbons to which the aliphatic bridge is attached. In an ideal planar benzene molecule, these carbons are sp² hybridized with bond angles of 120°. However, the strain induced by the bridge forces these carbons to become pyramidalized, meaning their geometry deviates from trigonal planar towards tetrahedral.

Strain Energy Analysis in this compound and its Derivatives

The distorted geometry of this compound results in a significant amount of strain energy, which is the excess energy of the molecule compared to a hypothetical strain-free reference compound. This strain energy is a combination of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions in the bridge), and steric strain (repulsive interactions).

The total strain energy of a molecule like this compound can be quantified using computational methods, often employing hypothetical reactions known as isodesmic reactions. An isodesmic reaction is one in which the number and type of chemical bonds are conserved on both the reactant and product sides. stackexchange.combeilstein-journals.org This method helps to cancel out errors in calculations and isolates the strain energy of the molecule of interest. beilstein-journals.org

For example, the strain energy of a cyclophane can be calculated by comparing its heat of formation with that of strain-free reference compounds in a balanced equation. While a specific value for this compound is not cited in the available literature, the strain energies of related compounds provide a useful context. For instance, [2.2]paracyclophane has a strain energy of about 31 kcal/mol. nih.govmdpi.com The strain energy in the [n.n]paracyclophane series decreases as the length of the bridges increases; for example, [3.3]paracyclophane is less strained than [2.2]paracyclophane. researchgate.net It is expected that the strain energy of this compound would be significant due to the constraints of the single bridging chain.

Table 1: Strain Energies of Selected Cyclophanes

Compound Strain Energy (kcal/mol)
[2.2]Paracyclophane 31 nih.govmdpi.com
[2.2]Metaparacyclophane 23 mdpi.com

This table presents data for related cyclophanes to provide context for the expected strain in this compound.

The high strain energy of molecules like this compound has a profound impact on their stability and chemical reactivity. Highly strained molecules are thermodynamically less stable than their strain-free counterparts. This stored potential energy can act as a driving force for reactions that lead to a release of strain.

Consequently, strained cyclophanes often exhibit enhanced reactivity. For example, reactions that involve a change in hybridization of the bridgehead carbons from sp² to sp³, such as addition reactions, can be particularly favorable as they relieve a significant amount of the ring strain. The unique electronic structure and distortion of the aromatic ring in strained paracyclophanes can also lead to heightened basicity and nucleophilicity, enhancing their reactivity in electrophilic substitution reactions. researchgate.net The relief of strain is a key factor in the driving force for polymerization of some cyclophane derivatives. acs.org Therefore, the molecular strain in this compound is not just a structural feature but also a critical determinant of its chemical behavior.

Comparison of Strain Energies with Other Cyclophane Isomers

The strain energy inherent in the molecular structure of this compound, also known as researchgate.netparacyclophane, is a critical factor governing its stability and reactivity. A comparative analysis of its strain energy with other cyclophane isomers reveals important structure-reactivity relationships. The total strain energy in cyclophanes arises from several factors, including the out-of-plane deformation of the benzene ring, bond angle distortion in the aliphatic bridge, and transannular steric interactions.

In the series of [n]paracyclophanes, where 'n' denotes the number of methylene units in the bridge, the strain energy is highly dependent on the length of the bridge. As the bridge length decreases, the benzene ring is forced into a more pronounced boat-like conformation, leading to a significant increase in strain energy. Theoretical calculations using force-field methods have been employed to predict the strain energies for a series of [n]paracyclophanes.

For instance, [2.2]paracyclophane, with two ethylene (B1197577) bridges, possesses a substantial strain energy of approximately 31 kcal/mol. beilstein-journals.org This high strain is a consequence of the severe distortion of the two parallel benzene rings and the eclipsing interactions of the bridge protons. In contrast, isomers with different bridging patterns, such as [2.2]metaparacyclophane, exhibit a lower strain energy, estimated to be around 23 kcal/mol. nih.govillinois.edu This reduction in strain is attributed to the less direct opposition of the aromatic rings. [2.2]Metacyclophane shows an even lower strain energy of about 13 kcal/mol. nih.govillinois.edu

Calculated Strain Energies of Various Cyclophane Isomers

Cyclophane IsomerCalculated Strain Energy (kcal/mol)
[2.2]Paracyclophane~31
[2.2]Metaparacyclophane~23
[2.2]Metacyclophane~13
nih.govParacyclophane28.0
researchgate.netParacyclophaneNot explicitly stated, but lower than nih.govparacyclophane

Conformational Isomerism and Dynamic Behavior

The eight-carbon bridge in this compound imparts significant conformational flexibility, leading to a rich conformational isomerism and dynamic behavior. Unlike the rigid structures of smaller [n]paracyclophanes, the longer aliphatic chain in this compound can adopt various arrangements in space, leading to different conformers with distinct energies and properties.

The dynamic behavior of this compound is characterized by the interconversion between these different conformations. This process typically involves the pseudorotation of the polymethylene bridge, which allows the benzene ring to flip. The energy barriers associated with these conformational changes are crucial in determining the molecule's behavior at different temperatures. At sufficiently low temperatures, the individual conformers can be "frozen out" and observed, while at higher temperatures, rapid interconversion leads to an averaged conformation.

Experimental Elucidation of Conformations (e.g., Low-Temperature X-ray Crystallography)

Experimental techniques are vital for determining the precise three-dimensional structure of molecules and for understanding their conformational preferences. Low-temperature X-ray crystallography, in particular, is a powerful tool for elucidating the solid-state conformation of molecules by providing a static picture of the most stable conformer at cryogenic temperatures.

While a low-temperature X-ray crystal structure of the parent this compound is not available in the reviewed literature, the structure of a derivative, 4-carboxy researchgate.netparacyclophane, has been determined. acs.org The study of this derivative provides valuable insights into the likely conformation of the researchgate.netparacyclophane ring system.

In the crystal structure of 4-carboxy researchgate.netparacyclophane, the eight-carbon bridge adopts a specific, ordered conformation. This conformation is influenced by both the inherent strain of the cyclophane system and the intermolecular interactions, such as hydrogen bonding, introduced by the carboxyl substituent. The benzene ring is distorted from planarity, adopting a shallow boat-like conformation, a characteristic feature of [n]paracyclophanes. The aliphatic bridge is arranged in a manner that minimizes steric hindrance and angle strain. The specific torsion angles and bond lengths within the bridge provide a quantitative measure of its conformation.

It is important to note that the conformation observed in the solid state for the 4-carboxy derivative may not be the only or even the most stable conformation in the gas phase or in solution for the unsubstituted this compound. However, it provides a crucial experimental starting point for understanding the conformational landscape of this system.

Theoretical Prediction of Energy Minima and Barriers

In conjunction with experimental methods, theoretical calculations play a significant role in mapping the potential energy surface of flexible molecules like this compound. Computational methods, such as molecular mechanics and quantum mechanics, can be used to identify stable conformations (energy minima) and the transition states that connect them, thereby predicting the energy barriers for conformational interconversion.

For the series of [n]paracyclophanes, force-field calculations have been performed to explore their conformational preferences and to estimate the energies of different conformers. researchgate.net These calculations have shown that for [n]paracyclophanes with n ≥ 8, the aliphatic chain is sufficiently long to adopt multiple low-energy conformations.

In the case of this compound, theoretical studies predict the existence of several conformational isomers. The relative energies of these conformers are determined by a delicate balance of angle strain, torsional strain in the aliphatic bridge, and the strain associated with the deformation of the benzene ring.

The energy barriers for the interconversion of these conformers are also a subject of theoretical investigation. These barriers are related to the energy required to pass through a high-energy transition state, which typically involves a more strained arrangement of the polymethylene bridge. While specific values for the rotational barriers of this compound are not detailed in the available literature, studies on related [n]paracyclophanes and other cyclophanes provide a general understanding. For example, the barrier to phenyl rotation in [4.4]paracyclophane has been estimated by DFT methods to be about 19 kcal/mol. nih.govfigshare.comacs.org It is expected that the barrier for the conformational flipping of the benzene ring in this compound would be of a similar order of magnitude, though influenced by the specific conformational pathway.

Summary of Conformational Analysis of this compound

AspectFindings
Conformational IsomerismThe flexible eight-carbon bridge allows for the existence of multiple conformational isomers.
Dynamic BehaviorInterconversion between conformers occurs through pseudorotation of the polymethylene bridge, leading to benzene ring flipping.
Experimental ConformationThe X-ray crystal structure of 4-carboxy researchgate.netparacyclophane shows a shallow boat-like benzene ring and an ordered bridge conformation.
Theoretical PredictionsForce-field calculations suggest multiple low-energy conformations for [n]paracyclophanes with n ≥ 8. Energy barriers for interconversion are expected to be significant but have not been precisely calculated for the parent molecule.

Electronic Structure and Aromaticity Perturbation in 1,8 Paracyclophane

Through-Space (Transannular) Electronic Interactions (π-π Interactions)

In 1,8-paracyclophane, the two aromatic rings are held in a face-to-face arrangement, leading to significant through-space or transannular electronic interactions between their respective π-electron systems. nih.govfiveable.menih.govresearchgate.netaip.orgresearchgate.netresearchgate.netresearchgate.net This proximity, with inter-ring distances significantly shorter than the typical van der Waals separation, facilitates the overlap of π-orbitals, giving rise to unique electronic properties. nih.gov

The electronic communication between the benzene (B151609) rings in this compound is a direct consequence of the π-π stacking enforced by the molecular structure. researchgate.netresearchgate.net This interaction is not a covalent bond in the traditional sense but rather a non-covalent interaction that allows for the delocalization of π-electrons across both aromatic units. chinesechemsoc.org The magnitude of this inter-ring communication is critically dependent on the distance between the rings. In [2.2]paracyclophane, a closely related and extensively studied compound, the short inter-ring distance of approximately 3.1 Å leads to strong electronic coupling. chinesechemsoc.org

Theoretical and experimental studies have demonstrated that this through-space interaction can mediate charge transfer between donor and acceptor groups substituted on the different rings. uci.eduacs.org This indicates that the paracyclophane framework can act as a molecular wire, facilitating electron flow between the two decks. The strength of this electronic communication is a key factor in determining the molecule's potential for applications in molecular electronics and optoelectronics. nih.gov

The through-space π-π interactions in paracyclophanes have a profound effect on their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com These interactions lead to a splitting of the degenerate π-orbitals of the individual benzene rings into bonding and anti-bonding combinations.

This splitting results in a significant decrease in the HOMO-LUMO energy gap compared to that of an isolated benzene molecule. aip.org For instance, the HOMO-LUMO gap of [2.2]paracyclophane is calculated to be around 3.72 eV, which is substantially smaller than the approximately 5.15 eV gap in benzene. aip.orgresearchgate.net A smaller HOMO-LUMO gap indicates that the molecule can be more easily excited, which has implications for its electronic and optical properties. wuxibiology.com The ability to tune this energy gap through structural modifications is a key area of research in the design of novel organic materials. schrodinger.com

CompoundHOMO-LUMO Gap (eV)Reference
[2.2]Paracyclophane3.72 aip.orgresearchgate.net
[3.3]Paracyclophane3.59 aip.org
[4.4]Paracyclophane4.53 aip.org
Benzene5.15 aip.orgresearchgate.net

Aromaticity Characterization in Strained Benzene Rings

The geometric constraints imposed by the short bridges in this compound lead to significant distortion of the benzene rings from their ideal planar geometry. nih.govresearchgate.netwikipedia.org This strain raises fundamental questions about the extent to which these deformed rings retain their aromatic character. Various spectroscopic and magnetic criteria have been employed to probe the aromaticity of these systems.

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic transitions in molecules and can provide insights into their aromaticity. nih.govhilarispublisher.com The UV-Vis spectra of paracyclophanes exhibit significant differences compared to simple benzene derivatives. These spectra are characterized by a bathochromic (red) shift of the absorption bands to longer wavelengths and a loss of the fine vibrational structure typically observed for benzene. researchgate.net

This red shift is a direct consequence of the decreased HOMO-LUMO gap resulting from the through-space π-π interactions. schrodinger.com The energy required to promote an electron from the HOMO to the LUMO is lower in paracyclophanes, leading to absorption of lower-energy (longer wavelength) light. nih.govsciencepublishinggroup.com Despite the significant ring distortion, the persistence of characteristic aromatic absorption bands, albeit shifted, suggests that the benzene rings in paracyclophanes retain a substantial degree of aromaticity. wikipedia.org

Nuclear Magnetic Resonance (NMR) spectroscopy provides a sensitive probe of aromaticity through the concept of ring currents. youtube.com In aromatic compounds, the delocalized π-electrons circulate in the presence of an external magnetic field, inducing a secondary magnetic field. This induced field shields protons located above or below the ring plane, causing their NMR signals to appear at an unusually high field (low ppm values).

In paracyclophanes, the protons on the methylene (B1212753) bridges that are positioned directly over the opposing benzene ring experience a strong shielding effect. mcmaster.ca Their proton NMR signals are typically observed at significantly upfield shifts, sometimes even below 0 ppm. wikipedia.org This pronounced shielding provides strong evidence for the existence of sustained ring currents in the strained benzene rings, a key indicator of retained aromaticity. cdnsciencepub.comrsc.org

Influence of Substituents on Electronic Interactions

The introduction of substituents onto the aromatic rings of paracyclophanes can significantly modulate the through-space electronic interactions. researchgate.netresearchgate.net The electronic nature of the substituents, whether they are electron-donating or electron-withdrawing, can alter the electron density of the π-systems and thereby influence the strength of the inter-ring coupling. nih.gov

Studies have shown that the introduction of substituents, regardless of their electronic character, tends to increase the attractive interactions between the aromatic rings. nih.gov This suggests that electrostatic interactions play a dominant role in the substituent effect on the through-space communication in paracyclophanes. nih.gov Furthermore, high-level ab initio calculations on substituted [n.n]paracyclophane complexes with cations have revealed a strong through-space substituent effect, where a substituent on the non-interacting ring significantly influences the binding energy with the cation. nih.gov This highlights the remarkable efficiency of electronic communication across the paracyclophane scaffold.

Reactivity and Reaction Mechanisms of 1,8 Paracyclophane

Electrophilic Aromatic Substitution Reactions

[2.2]Paracyclophane readily undergoes electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups onto its aromatic decks. wikipedia.org The strained nature of the benzene (B151609) rings makes them more susceptible to electrophilic attack than typical aromatic compounds.

The nitration of [2.2]paracyclophane is a well-studied example of its electrophilic aromatic substitution reactivity. Treatment of [2.2]paracyclophane with a mixture of nitric acid and sulfuric acid typically yields a mixture of products. The primary product is 4-nitro[2.2]paracyclophane. nih.gov However, the reaction can also lead to rearrangement products, particularly under strongly acidic conditions. nih.gov

The mechanism of electrophilic aromatic substitution on [2.2]paracyclophane proceeds through a carbocation intermediate, often referred to as a Wheland intermediate or an arenium ion. nih.govmasterorganicchemistry.com The attack of the electrophile on one of the benzene rings disrupts the aromaticity. A subsequent deprotonation step restores the aromatic system, yielding the substituted product. masterorganicchemistry.com

In the case of nitration, the nitronium ion (NO₂⁺) acts as the electrophile. The reaction can sometimes be complex, with side-products arising from oxidation and polymerization. nih.govmcmaster.ca However, optimized conditions can lead to good yields of the desired nitro-substituted product. nih.gov Under certain conditions, nitration can also be accompanied by rearrangement of the cyclophane skeleton. nih.gov

Products of the Nitration of [2.2]Paracyclophane
ProductDescriptionReference
4-Nitro[2.2]paracyclophaneThe major product of simple electrophilic substitution. nih.gov
4-Hydroxy-5-nitro[2.2]metaparacyclophaneA rearrangement product formed under standard nitration conditions. nih.gov
Cyclohexadienone cyclophaneAnother rearrangement and oxidation product. nih.gov

The considerable strain energy inherent in the [2.2]paracyclophane molecule is a key factor driving its reactivity. chinesechemsoc.orgresearchgate.net The distortion of the benzene rings from their ideal planar geometry makes them more reactive. During electrophilic attack, the formation of the tetrahedral carbocation intermediate can lead to a partial release of this strain. This energetic driving force facilitates the substitution reaction.

Cycloaddition Reactions

The unique electronic and structural properties of [2.2]paracyclophane also influence its behavior in cycloaddition reactions.

Under normal conditions, [2.2]paracyclophane is generally inert in Diels-Alder reactions. oup.com For instance, it does not react with maleic anhydride or maleimides even at elevated temperatures (180 °C) and atmospheric pressure. oup.com This lack of reactivity is attributed to the aromaticity of the benzene rings.

However, under high pressure (in the kilobar range), [2.2]paracyclophane can be induced to undergo Diels-Alder reactions with dienophiles like maleic anhydride. oup.com These reactions typically occur at around 70 °C and result in the formation of 1:2 adducts in moderate yields. oup.com The high pressure is necessary to overcome the activation barrier associated with disrupting the aromaticity of the paracyclophane decks. The reaction involves a [4+2] cycloaddition where the benzene ring of the paracyclophane acts as the diene component. wikipedia.orgorganic-chemistry.org

Diels-Alder Reaction of [2.2]Paracyclophane
DienophileConditionsProductReference
Maleic anhydrideHigh pressure (kilobar range), 70 °C1:2 adduct oup.com
MaleimidesHigh pressure (kilobar range), 70 °C1:2 adducts oup.com

Substituted [2.2]paracyclophanes can undergo intramolecular [2+2] photocycloaddition reactions, which are powerful methods for the synthesis of complex polycyclic structures known as ladderanes. beilstein-journals.org When [2.2]paracyclophane is substituted with two photoreactive groups, such as vinyl groups, in a pseudo-geminal arrangement (one on each deck, positioned directly above the other), irradiation with light can induce an intramolecular cycloaddition. beilstein-journals.orgnih.gov

This reaction is highly stereospecific. beilstein-journals.org The rigid [2.2]paracyclophane scaffold acts as a template, holding the reactive groups in close proximity and in a specific orientation, which dictates the stereochemistry of the resulting cyclobutane ring. beilstein-journals.org For example, the photocyclization of pseudo-geminal divinyl[2.2]paracyclophane has been shown to proceed from a specific conformation to yield the corresponding ladderane derivative. beilstein-journals.orgnih.gov This method provides a route to complex, cage-like molecules that would be difficult to synthesize by other means.

Rearrangement Reactions

Under certain conditions, the strained framework of [2.2]paracyclophane can undergo rearrangement to form more stable isomers. A key example is the acid-catalyzed rearrangement to [2.2]metaparacyclophane. nih.gov This rearrangement is driven by the release of strain energy, as [2.2]metaparacyclophane is less strained (23 kcal/mol) than [2.2]paracyclophane (31 kcal/mol). nih.gov

The proposed mechanism for this rearrangement begins with the protonation of one of the aromatic rings of [2.2]paracyclophane to form a Wheland intermediate. nih.gov This is followed by a series of carbocation rearrangements that ultimately lead to the [2.2]metaparacyclophane skeleton. The reaction is typically promoted by strong acids such as triflic acid or a mixture of nitric and sulfuric acids. nih.gov While this rearrangement can be a side reaction in electrophilic substitutions, it can also be utilized as a synthetic route to the less common [2.2]metaparacyclophane system. nih.gov Other types of rearrangements, often driven by strain release, have also been observed in derivatives of [2.2]paracyclophane under various reaction conditions. acs.orgacs.org

Reactions Involving Bridge Modification

Direct functionalization of the ethylene (B1197577) bridges of [2.2]paracyclophane is a challenging synthetic endeavor due to their relative inertness. However, a number of transformations that involve the modification or cleavage of these bridges have been reported.

One of the most significant reactions involving the bridges is their homolytic cleavage at high temperatures. This process forms the basis for the chemical vapor deposition of poly(p-xylylene), commercially known as Parylene. In this reaction, the [2.2]paracyclophane is heated to around 650 °C, causing the ethylene bridges to break and form two molecules of the highly reactive p-xylylene (1,4-quinodimethane) intermediate. These intermediates then polymerize on a surface to form a thin, conformal polymer coating.

Under certain oxidative conditions, such as those employed in the Scholl reaction, the ethylene bridges of [2.2]paracyclophane derivatives can undergo oxidative cleavage. This can lead to intramolecular cyclization and rearrangement products rather than the desired π-extended systems. For example, attempted Scholl reactions on some aryl-substituted [2.2]paracyclophanes have resulted in the rupture of a bridge and subsequent cyclization of the fragmented unit onto the appended aryl group, forming biaryl-based cyclophanes. acs.org

While direct, selective functionalization of the C-H bonds on the bridges is not common, the benzylic nature of these positions suggests that they could be susceptible to radical halogenation, such as benzylic bromination with N-bromosuccinimide (NBS). Subsequent nucleophilic substitution of the resulting benzylic halides could provide a route to functionalized bridges. Additionally, the [2.2]paracyclophane core is known to undergo a wide variety of chemical transformations on both its aromatic and aliphatic components, implying that bridge modifications are synthetically accessible. mdpi.com

Catalytic Transformations of 1,8-Paracyclophane Derivatives

The strained aromatic rings of [2.2]paracyclophane can act as substrates in cyclopropanation reactions, leading to the formation of novel polycyclic structures. Rhodium(II) catalysts have been shown to be particularly effective in promoting the reaction of [2.2]paracyclophane with diazo compounds to yield cyclopropanated products.

In these reactions, a rhodium carbene is generated in situ from the diazo compound, which then adds across one of the double bonds of the aromatic ring in a formal [2+1] cycloaddition. This process results in the dearomatization of the affected benzene ring and the formation of a cyclopropane (B1198618) ring fused to the paracyclophane framework.

The regioselectivity of the cyclopropanation can be influenced by the nature of the rhodium catalyst and the substituents on the paracyclophane. For instance, the reaction of the parent [2.2]paracyclophane with aryldiazoacetates can lead to cyclopropanation at two different positions. The ratio of the resulting products can be controlled by the choice of catalyst. Due to the inherent strain in the system, the resulting cyclopropanated products can exist in equilibrium with their corresponding cycloheptatriene valence isomers, with the position of the equilibrium being dependent on the structure of the cyclopropane.

CatalystDiazo CompoundProduct(s)Key Features
Rh₂(OAc)₄AryldiazoacetatesMixture of cyclopropanated regioisomersCatalyst-controlled regioselectivity
Chiral Rh(II) catalystsAryldiazoacetatesEnantioenriched cyclopropanated productsAsymmetric cyclopropanation

The C₂h symmetry of the parent [2.2]paracyclophane and the C₂v symmetry of certain disubstituted derivatives present opportunities for desymmetric functionalization, a powerful strategy for the synthesis of chiral, non-racemic planar chiral compounds. This approach involves the selective reaction of one of two prochiral faces or functional groups, leading to the formation of a single enantiomer.

Several catalytic methods have been developed for the desymmetrization of [2.2]paracyclophane derivatives. One notable example is the asymmetric transfer hydrogenation of centrosymmetric pseudo-para-diformyl[2.2]paracyclophane. Using a chiral ruthenium catalyst, one of the two equivalent aldehyde groups can be selectively reduced to a hydroxymethyl group, yielding a monohydroxymethylated product with high enantioselectivity. This method is operationally simple and can be performed on a gram scale without significant loss of efficiency.

Organocatalysis has also been employed for the desymmetrization of [2.2]paracyclophanes. For example, N-heterocyclic carbenes (NHCs) can catalyze the desymmetrization of diformyl derivatives. These reactions provide access to a variety of enantiomerically pure planar chiral [2.2]paracyclophane derivatives.

Rhodium-catalyzed reactions have also been utilized for the desymmetrization of C₂v-symmetric disubstituted [2.2]paracyclophanes. The reaction of these compounds with diazo compounds in the presence of a chiral rhodium catalyst can lead to the formation of cycloheptatriene-incorporated paracyclophanes with high levels of enantioselectivity.

SubstrateCatalystReagentProductEnantiomeric Excess (ee)
pseudo-para-Diformyl[2.2]paracyclophaneRu-catalystFormic acid/triethylamineMonohydroxymethylated productup to 99%
C₂v-symmetric disubstituted [2.2]paracyclophanesChiral Rh(II) catalystAryldiazoacetatesCycloheptatriene-incorporated paracyclophanes78-98%

Spectroscopic Elucidation and Characterization of 1,8 Paracyclophane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for investigating the structure and dynamics of 1,8-paracyclophane in both solution and the solid state.

Proton Nuclear Magnetic Resonance (¹H NMR) for Regioselectivity and Chemical Shifts

¹H NMR spectroscopy provides crucial information about the chemical environment of protons in this compound. The chemical shifts of the aromatic and methylene (B1212753) bridge protons are particularly informative. The aromatic protons typically resonate in the aromatic region of the spectrum, though their exact shifts can be influenced by the strain imposed by the methylene bridge. The protons of the aliphatic chain experience significant shielding effects due to the aromatic ring current, causing them to appear at unusually high field (low ppm values) in the spectrum. This shielding is most pronounced for the protons positioned directly above the face of the benzene (B151609) ring.

In substituted 1,8-paracyclophanes, ¹H NMR is instrumental in determining the regioselectivity of the substitution. The introduction of a substituent on the aromatic ring alters the electronic environment and, consequently, the chemical shifts of the remaining aromatic protons. The multiplicity and coupling constants of these proton signals can be used to deduce the substitution pattern. For instance, a monosubstituted this compound will exhibit a specific splitting pattern for its aromatic protons that is characteristic of the substituent's position.

While specific ¹H NMR data for this compound is not extensively documented in readily available literature, data from the closely related scispace.comparacyclophane illustrates the characteristic upfield shifts of the bridge protons.

Table 1: ¹H NMR Chemical Shifts for the Methylene Protons of scispace.comParacyclophane.

Methylene Position Chemical Shift (ppm)
α 2.63
β 1.55
γ 1.08
δ 0.70
ε 0.51

This data is for scispace.comparacyclophane and is provided as a representative example of the shielding effects in [n]paracyclophanes.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) and Chemical Shift Anisotropy

¹³C NMR spectroscopy provides direct insight into the carbon framework of this compound. The chemical shifts of the aromatic and aliphatic carbons are sensitive to hybridization, strain, and electronic effects. The bridgehead aromatic carbons (ipso-carbons) and the carbons of the methylene bridge exhibit shifts that reflect the strained nature of the molecule.

Solid-State NMR Investigations and Correlation with Molecular Conformation

Solid-state NMR (ssNMR) is a key technique for studying the molecular conformation of this compound in its crystalline form. nih.gov Unlike in solution where molecules are rapidly tumbling, in the solid state, the molecule's orientation is fixed. This allows for the measurement of anisotropic NMR parameters, such as chemical shift anisotropy and dipolar couplings, which are highly sensitive to molecular geometry.

By combining experimental ssNMR data with quantum mechanical calculations, it is possible to build a detailed model of the molecular conformation of this compound. nih.gov For instance, the principal values of the ¹³C chemical shift tensors, determined from ssNMR experiments, can be compared with theoretical values calculated for different possible conformations. This comparison helps to identify the most probable conformation in the solid state. Studies on similar cyclophanes have successfully used this approach to characterize the curvature of the aromatic rings and the torsional angles of the aliphatic bridge. nih.gov

Variable-Temperature NMR Studies for Dynamic Processes

Variable-temperature (VT) NMR spectroscopy is employed to study the dynamic processes in this compound, such as the conformational flipping of the methylene bridge. At low temperatures, the conformational exchange may be slow on the NMR timescale, resulting in distinct signals for protons or carbons in different environments. As the temperature is increased, the rate of exchange increases, leading to broadening of the NMR signals and eventually coalescence into a single averaged signal at higher temperatures.

By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters for the conformational processes, including the activation energy barrier for the bridge flipping. While specific VT-NMR studies on this compound are not widely reported, research on related [n.n]paracyclophanes has demonstrated the utility of this technique in characterizing their dynamic behavior.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the vibrational modes of this compound, which are related to its molecular structure and bonding.

Assignment of Vibrational Modes and Conformational Analysis

The IR and Raman spectra of this compound exhibit a series of absorption bands corresponding to different vibrational modes, such as C-H stretching of the aromatic and aliphatic moieties, C=C stretching of the benzene ring, and various bending and deformation modes of the methylene bridge. The assignment of these vibrational modes can be aided by computational methods, such as density functional theory (DFT) calculations, which can predict the vibrational frequencies and intensities.

The vibrational spectra are also sensitive to the conformation of the molecule. Different conformers of this compound would be expected to have slightly different vibrational frequencies. Therefore, by comparing the experimental IR and Raman spectra with the calculated spectra for different possible conformations, it is possible to gain insights into the preferred conformation of the molecule. Studies on other paracyclophanes have shown that gas-phase infrared spectroscopy can be particularly useful for identifying the most stable conformers.

Due to a lack of specific experimental data for this compound in the available literature, a detailed data table of vibrational modes cannot be provided at this time.

Electronic Spectroscopy (UV-Vis Absorption and Fluorescence)

The electronic properties of 1,8-bridged cyclophanes are largely dictated by the proximity and orientation of the aromatic rings and the strain induced by the bridging chain. These factors manifest in their UV-Vis absorption and fluorescence spectra.

Through-Space Conjugation Effects on Absorption and Emission

Through-space conjugation, or transannular interaction, occurs when the π-orbitals of aromatic decks in a cyclophane are close enough to interact directly, without a connecting covalent bond path. This interaction significantly alters the electronic energy levels compared to the isolated chromophores.

In many cyclophanes, this proximity leads to the formation of intramolecular excimers—excited-state dimers that form between the two aromatic units. This phenomenon is observable in the emission spectrum as a broad, structureless, and red-shifted band compared to the monomer emission. For instance, some pyrene- or perylene-based cyclophanes exhibit pronounced shoulders in their emission spectra that stretch into the red, which is indicative of such intramolecular excimer formation. rsc.org This through-space interaction provides a non-radiative decay pathway that can quench fluorescence, leading to lower quantum yields. rsc.org The distance between the aromatic cores in cyclophanes is critical; a distance of 3.09 Å in [2.2]paracyclophane, less than the typical 3.4 Å for π-stacking in graphite, indicates a robust overlap and strong electronic repulsion between the aromatic systems. nih.gov

Solvatochromic Shifts and Environmental Effects

Solvatochromism is the change in a substance's color—and more broadly, its absorption or emission spectrum—in response to a change in solvent polarity. wikipedia.org This effect is particularly pronounced in molecules where the ground state and excited state have different dipole moments. The solvent's ability to stabilize these states differentially alters the energy gap for electronic transitions. wikipedia.orgnih.gov

Derivatives of 1,8-naphthalimide (B145957) are classic examples of compounds exhibiting strong solvatochromic behavior. umbc.edunih.gov Introducing an electron-donating group, such as an amino group, at the 4-position of the 1,8-naphthalimide core creates a molecule with a significant intramolecular charge transfer (ICT) character in the excited state. umbc.edu The emission properties of these molecules become extremely sensitive to the solvent environment. nih.gov

In non-polar solvents , the locally excited state is favored, and fluorescence is typically strong. Non-polar environments destabilize the charge transfer state, which can increase the singlet-state lifetime. umbc.edu

In polar protic solvents like water , the ICT state is heavily stabilized, facilitating rapid non-radiative deactivation pathways. umbc.edu This often leads to a dramatic decrease in fluorescence intensity, making such compounds effective sensors for detecting biomolecular interactions in aqueous environments. nih.gov For example, the probe molecule 8-anilinonaphthalene-1-sulfonic acid (ANS), a 1,8-naphthalene derivative, is almost non-fluorescent in water but becomes highly fluorescent in nonpolar solvents or when bound to proteins. wikipedia.org

This solvent-dependent switching of the excited state can be used to tune the molecule's properties for applications in sensing and molecular electronics. wikipedia.orgumbc.edu

Interactive Data Table: Solvatochromic Effects on 1,8-Naphthalimide Derivatives
Compound ClassSolvent PolarityObserved Effect on EmissionReference
4-Amino-1,8-naphthalimideIncreasingBathochromic (red) shift umbc.edu
4-Amino-1,8-naphthalimidePolar (e.g., Water)Fluorescence quenching umbc.edunih.gov
4-Amino-1,8-naphthalimideNon-polar (e.g., Dioxane)Strong fluorescence umbc.edunih.gov
8-Anilinonaphthalene-1-sulfonic acidAqueous BufferVery low fluorescence (Φ ≈ 0.002) wikipedia.org
8-Anilinonaphthalene-1-sulfonic acidBound to Serum AlbuminHigh fluorescence (Φ ≈ 0.4) wikipedia.org

Luminescence Properties and Quantum Efficiency

The luminescence quantum yield (Φ), defined as the ratio of photons emitted to photons absorbed, is a critical measure of a fluorophore's efficiency. wikipedia.orghoriba.com For 1,8-bridged systems, this property is highly dependent on the rigidity of the structure, the nature of any substituents, and through-space interactions.

Compounds based on the 1,8-naphthalimide core can be highly luminescent. When an alkylamino substituent is present, these compounds often become yellow and can fluoresce strongly, with quantum yields reported to be on the order of 0.8 in ethanol. rsc.org In contrast, without such a substituent, they are typically colorless and only weakly fluorescent. rsc.org The local environment plays a crucial role; the quantum yields of organic materials are often dictated by non-radiative processes that depend on the correlation between the vibrational structure of the chromophore and its surroundings. tudublin.ie

The formation of intramolecular excimers in cyclophanes, as discussed previously, is a major pathway for non-radiative decay and thus tends to lower the quantum yield. rsc.org For one model cyclophane, the photoluminescence quantum yield (ΦPL) in chloroform (B151607) was measured to be just 0.07, significantly lower than a linear reference compound (ΦPL = 0.90) that could not form an excimer. rsc.org However, in the solid crystalline state, the same cyclophane exhibited a much higher quantum yield of 0.4, demonstrating the profound effect of conformational rigidity on luminescence efficiency. rsc.org

Interactive Data Table: Luminescence Quantum Yields (Φ)
Compound SystemConditionQuantum Yield (Φ)Reference
Substituted 1,8-NaphthalimideEthanol~ 0.8 rsc.org
Model CyclophaneChloroform Solution0.07 rsc.org
Model CyclophaneCrystalline Solid0.40 rsc.org
8-Anilinonaphthalene-1-sulfonic acidAqueous Buffer~ 0.002 wikipedia.org
8-Anilinonaphthalene-1-sulfonic acidBound to Serum Albumin~ 0.4 wikipedia.org

X-ray Crystallography and Structural Determination

X-ray crystallography provides definitive proof of the three-dimensional structure of cyclophanes, offering precise measurements of bond lengths, bond angles, and intermolecular distances that confirm the presence of molecular strain and unusual conformations.

Precise Geometric Parameters and Confirmation of Strain

The strain in cyclophanes arises from the distortion of the aromatic rings and the bridging chains from their ideal geometries. X-ray diffraction studies quantify these distortions.

In highly strained systems like wikipedia.orgparacyclophane, the aromatic bridgehead carbon atoms are pulled out of the plane of the ring by as much as 20.5°. wikipedia.org The benzene rings themselves are forced into a boat-like conformation. nih.govnih.gov This deformation from planarity is a key indicator of strain. For example, in a series of increasingly strained 11- to 14-membered cyclophanes, the strain energy of the 11-membered ring was over 7 kcal/mol higher than its 14-membered counterpart, a fact reflected in its crystal structure which showed a significant 43° deviation from planarity in a triazole ring incorporated into the macrocycle. nih.gov

In cyclophanes with multiple aromatic decks, the transannular distance (the separation between the rings) is a critical parameter. In 34cyclophane, this distance ranges from 2.978 Å to 3.198 Å. nih.gov These distances are shorter than the sum of the van der Waals radii, confirming significant through-space interaction. For salts of 1,8-bis(dimethylamino)naphthalene (B140697), crystal structures determined at both room temperature and 150 K provide precise N-H-N bond distances, which are crucial for understanding the nature of the intramolecular hydrogen bond in these "proton sponge" systems. fu-berlin.de

Interactive Data Table: Geometric Parameters of Strained Cyclophanes
Compound/SystemGeometric ParameterValueSignificanceReference
wikipedia.orgParacyclophaneBridgehead Carbon Deviation20.5°High out-of-plane distortion wikipedia.org
11-Membered MacrocycleTriazole Ring Deviation43°Severe strain accommodation nih.gov
[2.2]ParacyclophaneTransannular Distance3.09 ÅStrong π-π interaction nih.gov
34CyclophaneTransannular Distance2.978 - 3.198 ÅClose aromatic proximity nih.gov

Conformation in Solid State and Deviation from Idealized Symmetries

Cyclophanes often adopt specific, rigid conformations in the solid state that may differ from their solution-phase behavior. X-ray crystallography is essential for determining these solid-state structures.

A notable example is a novel 1,8-bridged fluorenophane, which was found to assume an 'inward-folded' conformation in the crystal, positioning a bulky tert-butyl group within the molecular cavity. rsc.org This demonstrates how the solid-state packing forces can favor a specific, and sometimes non-intuitive, conformer. Similarly, the study of crystalline multi-bridged cyclophanes shows that the most stable conformation can be controlled by altering the aromatic units or the bridging groups. nih.gov For instance, the benzene ring in some multi-bridged systems is bent from a planar to a boat-shaped form to relieve strain. nih.gov

Furthermore, some compounds can exist in different crystalline forms, a phenomenon known as polymorphism. The picrate (B76445) salt of 1,8-bis(dimethylamino)naphthalene was found to crystallize in two different forms—one orthorhombic and one monoclinic—depending on the crystallization solvent, with each form having distinct unit cell parameters. fu-berlin.de Such studies highlight the deviation from idealized molecular symmetries and reveal the complex conformational landscape of these strained molecules in the solid state.

Electron Spin Resonance (ESR) Spectroscopy for Cationic States

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. It is particularly valuable for studying the electronic structure and environment of organic radical cations. The formation of a cationic state of this compound, typically the radical cation (this compound•+), through a one-electron oxidation process results in a paramagnetic species that can be thoroughly investigated using ESR spectroscopy.

ESR spectroscopy provides detailed information on the distribution of the unpaired electron's spin density across the molecule. This is primarily achieved through the analysis of hyperfine couplings, which are the interactions between the electron spin and the magnetic moments of nearby nuclei, such as the ¹H protons of the aromatic ring and the polymethylene bridge. The magnitude of the hyperfine coupling constant (hfc) is directly proportional to the spin density at that nucleus, allowing for a mapping of the singly occupied molecular orbital (SOMO), which corresponds to the highest occupied molecular orbital (HOMO) of the neutral parent molecule.

While the principles of ESR are well-established for characterizing cyclophane radical ions, specific experimental ESR data for the cationic states of this compound are not extensively detailed in readily available scientific literature. However, a theoretical analysis based on the structure of this compound would anticipate an ESR spectrum characterized by:

Hyperfine Splitting: A complex pattern of lines resulting from the coupling of the unpaired electron with the aromatic protons and the sixteen protons of the eight-methylene bridge. The equivalence or non-equivalence of these protons would depend on the conformation and symmetry of the molecule in the specific solvent and temperature conditions of the experiment.

g-Factor: The g-factor is a dimensionless constant that is a characteristic property of the radical. For organic π-radicals like the this compound cation, the g-factor is expected to be close to the free-electron value of approximately 2.0023.

Detailed analysis of these parameters, were they experimentally determined, would offer significant insights into the delocalization of the unpaired electron and the planarity and strain of the aromatic ring caused by the eight-carbon bridge.

Research Findings on this compound Cation

Specific research providing detailed ESR spectral parameters for the this compound radical cation is not prominently available in the surveyed literature. Therefore, a comprehensive data table of experimentally determined hyperfine coupling constants cannot be provided. The table below is structured to represent the type of data that would be obtained from such an analysis.

Table 1: Hypothetical ESR Hyperfine Coupling Constants for this compound Radical Cation

Proton Position Number of Protons Hyperfine Coupling Constant (aH) in Gauss (G)
Aromatic (Ring)4Experimental data not available
Methylene (Bridge α)4Experimental data not available
Methylene (Bridge β)4Experimental data not available
Methylene (Bridge γ)4Experimental data not available
Methylene (Bridge δ)4Experimental data not available
g-Factor -Experimental data not available

Theoretical and Computational Chemistry Studies on 1,8 Paracyclophane

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for elucidating complex reaction mechanisms at a molecular level. rsc.org For paracyclophanes, these studies can map out the potential energy surfaces for various transformations, identify transition states, and calculate activation barriers, thereby providing deep insights into reaction feasibility and selectivity.

Typical reactions investigated for related cyclophanes, such as [2.2]paracyclophane, include electrophilic aromatic substitutions (e.g., nitration), cycloadditions, and rearrangements. beilstein-journals.orgchinesechemsoc.org For instance, DFT calculations have been employed to understand the stepwise pathways of cyclopropanation reactions, revealing how noncovalent interactions between a catalyst and the paracyclophane substrate can dictate high regio- and enantioselectivity. chinesechemsoc.org Similarly, computational models have explored the mechanisms of acid-catalyzed rearrangements and photoisomerization pathways. beilstein-journals.orgmdpi.com

Solvent Effects and Environmental Interactions in Theoretical Models

The surrounding environment, especially the solvent, can significantly influence the properties and reactivity of a molecule. Theoretical models are crucial for understanding these interactions. These models are generally categorized as either implicit or explicit.

Implicit Solvation Models: These methods, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, averaging out the individual solvent molecule interactions. This approach is computationally efficient for estimating the bulk effects of a solvent on a solute's electronic structure and properties. aip.orgnih.gov

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation, typically in a "microsolvation" shell around the solute. This allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding, but at a much higher computational cost.

Studies on derivatives of other paracyclophanes have shown that a combination of both models is sometimes necessary to accurately reproduce experimental observations, such as solvatochromic shifts in emission spectra. aip.orgnih.govresearchgate.net In some cases, neither implicit nor explicit models alone were sufficient, and reproducing experimental data required modeling direct contact pairs between the chromophore and counterions, with a partial screening effect from the solvent taken into account. nih.gov

Despite the availability of these robust theoretical frameworks, specific computational studies detailing the application of implicit or explicit solvent models to analyze the environmental interactions of 1,8-paracyclophane are not present in the searched literature. Consequently, data on its behavior in different solvents from a theoretical modeling perspective remains uncharacterized.

Aromaticity Analysis using Computational Indices

Aromaticity is a fundamental concept in chemistry, and several computational indices are used to quantify it. For strained molecules like paracyclophanes, these indices can reveal how geometric distortion affects the electronic structure of the benzene (B151609) rings. Two of the most common magnetic and geometric criteria are:

Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion where the magnetic shielding is calculated at a specific point, typically the center of a ring. acs.org A negative NICS value is indicative of a diatropic ring current and is a hallmark of aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates aromaticity based on the degree of bond length equalization within a ring, comparing it to an ideal aromatic system. nih.gov A HOMA value approaching 1 indicates high aromaticity, while values near 0 suggest a non-aromatic system.

Computational analyses of [2.2]paracyclophane using these indices have shown that despite the significant boat-like distortion of the benzene rings, they retain a high degree of aromaticity. nih.govacs.org These studies help to understand the interplay between strain and electronic delocalization.

However, specific computational studies applying indices such as NICS or HOMA to quantify the aromaticity of the benzene ring in This compound have not been reported in the surveyed literature. Therefore, a quantitative, computational assessment of its aromatic character is currently unavailable.

Supramolecular Chemistry and Host Guest Interactions of 1,8 Paracyclophane Scaffolds

Design Principles for Paracyclophane-Based Host Molecules

The design of paracyclophane-based host molecules hinges on leveraging their inherent structural characteristics to create specific binding cavities and interaction sites. The fundamental [2.2]paracyclophane structure, with its two benzene (B151609) rings bridged by ethylene (B1197577) units, provides a pre-organized framework that can encapsulate guest molecules frontiersin.orgtandfonline.combeilstein-journals.orgresearchgate.netbeilstein-journals.org. Key design principles include:

Framework Rigidity and Cavity Formation: The cyclic nature of paracyclophanes imparts a degree of rigidity, defining a cavity that can accommodate guests of complementary size and shape. The degree of "bentness" and the distance between the aromatic rings are critical parameters researchgate.netbeilstein-journals.orgacs.org.

Functionalization for Specific Interactions: Introducing functional groups onto the aromatic rings or the aliphatic bridges is crucial for tailoring host properties. For instance, incorporating coordinating groups like pyridyl units or carboxylate moieties allows paracyclophanes to act as ligands in coordination chemistry frontiersin.orgresearchgate.netresearchgate.netmdpi.comicmpp.ro.

Introduction of Charge and Polarity: Designing cationic paracyclophane derivatives enhances their affinity for anionic guests, as seen in their interaction with cucurbiturils researchgate.net. Similarly, pH-responsive groups can be incorporated to modulate binding behavior mdpi.com.

Chirality Induction: The introduction of substituents can lead to planar chirality in paracyclophane derivatives, enabling stereoselective molecular recognition and the development of chiral assemblies tandfonline.comresearchgate.netnsf.govrsc.orgnih.gov.

Linker Design for Extended Structures: Dicarboxylic acid-functionalized paracyclophanes serve as versatile organic linkers for constructing coordination polymers and MOFs, connecting metal centers through carboxylate coordination researchgate.netmdpi.comicmpp.ro.

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs) with Paracyclophane Ligands

Paracyclophane derivatives, particularly those bearing coordinating functional groups, have emerged as valuable building blocks for the synthesis of coordination polymers and MOFs. These ligands contribute unique structural and electronic properties to the resulting frameworks.

Ligand Design: Functionalized [2.2]paracyclophanes, such as those bearing 4-pyridyl units, readily coordinate with metal ions to form extended structures frontiersin.orgacs.org. Similarly, di- and tetracarboxylic acid derivatives of [2.2]paracyclophane have been synthesized and employed as linkers in MOF construction researchgate.netmdpi.comicmpp.ro.

Coordination Motifs: These ligands have been used to create various dimensionalities of coordination materials. For example, pyridyl-substituted paracyclophanes have formed 1D coordination polymers with silver(I) ions, exhibiting distinct silver coordination environments and luminescence frontiersin.orgacs.org. Dicarboxylic acid-functionalized paracyclophanes, when reacted with metal salts like zinc nitrate (B79036) or copper(II) ions, have yielded 2D coordination polymers and MOFs, often featuring metal-carboxylate paddlewheel clusters linked by the paracyclophane core researchgate.netmdpi.comicmpp.ro.

Metal Centers: A range of metal ions, including silver(I), zinc, copper, zirconium, and cobalt, have been successfully incorporated into paracyclophane-based coordination materials frontiersin.orgresearchgate.netmdpi.comicmpp.roacs.org. The choice of metal and ligand dictates the final topology and properties of the resulting framework.

Molecular Recognition and Binding Properties

Paracyclophanes are recognized for their robust molecular recognition capabilities, effectively binding a diverse array of guest molecules through a combination of non-covalent interactions.

Guest Spectrum: Their π-rich cavities allow for the encapsulation of various guests, including cations, anions, neutral organic molecules, and even fullerenes beilstein-journals.orgbeilstein-journals.orgfiveable.mebbau.ac.inrsc.org. Examples include the binding of metal cations rsc.org, fullerene derivatives cassyni.com, and anionic dyes like 6-p-toluidinonaphthalene-2-sulfonate (TNS) mdpi.com.

Binding Affinities: Paracyclophane-based systems can exhibit remarkably high binding affinities. For instance, [2.2]paracyclophanes have shown ultra-high binding affinities (Ka up to 10¹⁵ M⁻¹) for cucurbit beilstein-journals.orguril (CB8) in aqueous media researchgate.net. Other systems have reported binding constants in the range of 10⁴ to 10⁶ M⁻¹ mdpi.comnih.govcassyni.com.

Driving Forces: The primary driving forces for these host-guest interactions include π–π stacking between the aromatic rings of the host and guest, van der Waals forces, CH–π hydrogen bonds, and electrostatic interactions beilstein-journals.orgmdpi.comrsc.orgfiveable.mebbau.ac.inresearchgate.netnih.gov. The specific nature and strength of these interactions are influenced by the chemical nature of both the paracyclophane host and the guest molecule.

Modulation of Binding: The binding properties can be finely tuned. For example, the binding of TNS to a cyclophane dimer is pH-dependent, with stronger binding observed at lower pH values due to favorable electrostatic interactions mdpi.com. Functionalization of the paracyclophane scaffold, such as the introduction of cationic charges, also significantly impacts binding selectivity and strength researchgate.net. Paracyclophanes are also explored for optical biomolecular recognition rsc.org.

Host SystemGuestBinding Constant (K)Reference
[2.2]Paracyclophane derivativesCucurbit beilstein-journals.orguril (CB8)Up to 10¹⁵ M⁻¹ researchgate.net
C60 bbau.ac.inCPP~10⁶ M⁻¹ cassyni.com
Cyclophane Dimer (1)TNS (pH 3.8)9.6 × 10⁴ M⁻¹ mdpi.com
Cyclophane Dimer (1)TNS (pH 7.4)6.0 × 10⁴ M⁻¹ mdpi.com
Cyclophane Dimer (1)TNS (pH 10.7)2.4 × 10⁴ M⁻¹ mdpi.com
Triptycene-derived TP- rsc.orgCPPPillar cassyni.comarene (P5A)2.23 × 10⁴ M⁻¹ nih.gov

Development of Heterotopic Supramolecular Assemblies

Paracyclophane scaffolds provide a robust platform for the construction of sophisticated supramolecular architectures, including heterotopic assemblies. These assemblies are characterized by the presence of multiple distinct binding sites or functional components within a single molecular entity or complex.

Multicomponent Systems: Paracyclophane units can be integrated into larger molecular designs to create systems with multiple interaction points. For instance, [2.2]paracyclophane-based cycloparaphenylenes (CPPs) have been utilized in the construction of complex structures such as "ring-in-ring" and "Russian doll" complexes nih.gov.

Chiral Self-Recognition: The inherent or induced chirality of functionalized paracyclophanes can lead to highly selective chiral self-recognition phenomena within these assemblies, allowing for the formation of specific stereoisomers tandfonline.comnih.gov.

Hierarchical Assembly: These systems can facilitate hierarchical self-assembly processes, where multiple components interact in a stepwise manner, leading to complex, ordered supramolecular architectures reminiscent of biological light-harvesting systems tandfonline.comnih.gov. The design allows for cooperative binding effects, enhancing the stability and functionality of the assembled structures tandfonline.com.

Transannular Interactions and Their Role in Supramolecular Architectures

Transannular interactions, particularly through-space electronic interactions between the two aromatic rings of the paracyclophane core, are a defining feature that significantly influences their behavior in supramolecular contexts.

Through-Space Electronic Coupling: The close proximity of the π-systems of the bridged benzene rings in paracyclophanes leads to significant through-space electronic interactions frontiersin.orgresearchgate.netbeilstein-journals.orgacs.orgnih.gov. These interactions can be attractive, driven by dispersive and electrostatic forces, or repulsive, depending on the specific geometry and electronic nature of the substituents researchgate.netacs.orgnih.gov.

Transannular Hydrogen Bonding: In functionalized paracyclophanes, such as bisamide derivatives, transannular hydrogen bonding can also occur. This type of interaction can contribute to the preorganization of the molecule for self-complementary intermolecular assembly, although it is often weak enough to allow for dynamic behavior nsf.gov.

Structural Insights: The precise distances between the aromatic rings, measured through X-ray crystallography, provide direct evidence for the extent of these through-space interactions researchgate.net. For example, in [2.2]paracyclophane, face-to-face distances between benzene rings have been reported in the range of approximately 2.999 to 3.244 Å researchgate.net. These interactions also make paracyclophanes valuable as model systems for studying intraannular photochemical reactions beilstein-journals.org.

Paracyclophane DerivativeTransannular Distance (Å)MethodReference
[2.2]Paracyclophane (1a)2.999X-ray analysis researchgate.net
[2.2]Paracyclophane (1b)3.244X-ray analysis researchgate.net
[2.2]Paracyclophane (1c)3.000X-ray analysis researchgate.net
[2.2]Paracyclophane (1d)3.238X-ray analysis researchgate.net
[3.3]Paracyclophane3.31X-ray analysis researchgate.net

Compound List:

[2.2]Paracyclophane ([2.2]pCp)

Cucurbit beilstein-journals.orguril (CB8)

Cucurbit fiveable.meuril (CB7)

6-p-toluidinonaphthalene-2-sulfonate (TNS)

Li+@C60

bbau.ac.inCPP (Cycloparaphenylene)

Triptycene-derived carbon nanoring (TP- rsc.orgCPP)

Pillar cassyni.comarene (P5A)

P5A-An

4-pyridyl units

Zinc nitrate

Copper(II) ions

Zirconium

Cobalt

Silver(I) ions

4-(methoxycarbonyl)phenylboronic acid

4,4′-bpy (4,4′-bipyridine)

[2.2]Paracyclophane-bisamides

[2.2]Paracyclophane-tetraamide ([2.2]pCpTA)

[2.2.2.2]paracyclophane-1,9,17,25-tetraene (PCT)

Steroid cyclophanes

Cholic acid

L-lysine

4-n-dodecyl-6-(2-thiazolylazo)resorcinol

Cadmium ions

1-phenylethylamine (B125046)

N-confused tetraphenylporphyrin (B126558)

Ligand L (bis(cyanobenzyl)bipiperidine)

AgX (X = NO₃⁻, ClO₄⁻, CF₃SO₃⁻, BF₄⁻, PF₆⁻)

Aromatic guest molecules (e.g., C₁₆H₁₀, C₂₀H₁₂, C₄H₈O, C₃H₆O)

[2.2]Paracyclophane-7,9-dienes

[3.3]Paracyclophanes

[2.2]Paracyclophanes with N(Me)₂ and NO₂ substituents

[2.2]Paracyclophane-based CPP (e.g., PCP-[n]CPP)

Chiral binaphthyl nanohoops

Chiral amines

Advanced Materials Applications of 1,8 Paracyclophane Derivatives

Polymers and Poly-p-xylylenes (Parylenes)

Research in this area predominantly utilizes [2.2]paracyclophane derivatives as precursors.

Monomers for Through-Space Conjugated Polymers

The concept of through-space conjugation, where π-orbital overlap occurs between non-bonded aromatic rings, is a key area of investigation in polymer chemistry. [2.2]Paracyclophane is an ideal building block for such polymers due to the close proximity of its benzene (B151609) decks. nih.govresearchgate.netrsc.org The incorporation of the [2.2]paracyclophane skeleton into polymer backbones has been shown to extend the π-conjugation, leading to novel electronic and optical properties. nih.gov However, specific studies employing 1,8-paracyclophane as a monomer for this purpose are not found in the reviewed literature.

Chemical Vapor Deposition (CVD) for Functionalized Surfaces and Thin Films

The chemical vapor deposition (CVD) of parylenes is a well-established technique for producing conformal polymer coatings. This process, known as the Gorham method, typically involves the pyrolysis of a [2.2]paracyclophane dimer. nih.govresearchgate.net Functionalized parylene films can be created by using substituted [2.2]paracyclophane precursors, allowing for the tailoring of surface properties for various applications, including in the biomedical and electronics fields. uiowa.edunih.govnih.gov There is no available information suggesting the use of this compound derivatives in similar CVD processes.

Organic Electronics and Optoelectronics

The unique photophysical and electronic properties of paracyclophanes make them attractive candidates for applications in organic electronics. nih.govnih.govrsc.org

Organic Light-Emitting Devices (OLEDs) and Fluorescent Dyes

[2.2]Paracyclophane derivatives have been explored as fluorescent dyes and components in Organic Light-Emitting Devices (OLEDs). Their rigid, π-stacked structure can influence charge transfer dynamics and emission properties. rsc.orgmdpi.com Donor-acceptor type molecules based on the [2.2]paracyclophane scaffold have been designed to achieve efficient blue-light emission for OLED applications. rsc.org Research into fluorescent dyes has also utilized the [2.2]paracyclophane core to create molecules with large Stokes shifts and unique solvatochromic behavior. Specific data on the application of this compound in OLEDs or as fluorescent dyes is absent from the current body of scientific literature.

Circularly Polarized Luminescence (CPL) Emitters

The inherent planar chirality of appropriately substituted [2.2]paracyclophanes makes them excellent scaffolds for the development of materials exhibiting circularly polarized luminescence (CPL). nih.gov Chiral polymers and small molecules derived from [2.2]paracyclophane have been synthesized and shown to be effective CPL emitters with significant dissymmetry factors. uiowa.edunih.gov These materials are of interest for applications in 3D displays and chiroptical sensing. While the principles of chirality are general, the specific application and performance of this compound as a CPL emitter has not been reported.

Development of Chemical Probes and Optical Sensors

The three-dimensional and electronically active nature of the [2.2]paracyclophane structure has been leveraged in the design of chemical probes and optical sensors. The paracyclophane framework can act as a photostable electron-donating group, and its functionalization allows for the modulation of spectroscopic properties, which is a key principle in the design of fluorescent sensors. While this is an active area of research for [2.2]paracyclophane derivatives, there are no corresponding studies available for this compound.

Table of Compounds Mentioned

As no specific data for this compound derivatives were found in the context of the requested applications, a table of mentioned compounds cannot be generated. The compounds discussed in the available literature, such as various derivatives of [2.2]paracyclophane, fall outside the strict scope of this article.

Charge Transfer Complexes and Molecular Rectifiers

The paracyclophane framework serves as an exceptional template for investigating through-space intramolecular charge transfer (ICT) phenomena. uci.edu By functionalizing the two aromatic decks of a paracyclophane molecule with electron-donating and electron-accepting groups, it is possible to create robust charge transfer complexes where the charge transfer occurs between the decks, mediated by the π-π stacking. uci.edu

Derivatives of [2.2]paracyclophane have been synthesized to study these through-space electronic interactions. For instance, a model dipolar compound, 4-(4-dihexylaminostyryl)-16-(4-nitrostyryl)[2.2]paracyclophane, was designed to bring together donor and acceptor stilbenoid units. acs.org This molecule exhibited a significant "through-space" charge transfer, as evidenced by its quadratic hyperpolarizability. researchgate.net Such molecules are of great interest for their nonlinear optical (NLO) properties. acs.org

The concept of a unimolecular rectifier was first proposed in 1974, envisioning a single organic molecule that could function as a one-way conductor of electric current. nih.govacs.org These molecules typically consist of an electron donor and an electron acceptor moiety separated by a tunneling bridge. nih.gov The unique structure of paracyclophanes, with their separated yet interacting π-systems, makes them attractive candidates for the design of molecular rectifiers. acs.orgnih.gov While specific studies on this compound-based molecular rectifiers are not extensively documented, the principles derived from [2.2]paracyclophane systems suggest their potential in this area. nih.gov The ability to precisely control the substitution pattern on the aromatic rings would allow for the fine-tuning of the electronic properties required for rectification. tudelft.nl

Table 1: Comparison of Calculated Properties for a Model Donor-Acceptor Substituted [2.2]Paracyclophane
PropertyValue for Substituted [2.2]ParacyclophaneSum of Values for Individual Substituted Moieties
Dipole Moment (μ)10.1 D7.7 D
Quadratic Hyperpolarizability (β)60 x 10-30 esu18 x 10-30 esu

Energy Materials

Paracyclophane derivatives are being explored for their potential in various energy-related applications, including hydrogen storage and organic solar cells. nih.gov Theoretical studies have shown that metal-functionalized paracyclophanes can be effective materials for reversible hydrogen storage.

Density functional theory (DFT) calculations have been performed on various paracyclophane structures to predict their hydrogen storage capabilities. For example, Sc and Y functionalized uci.eduuci.eduparacyclophanes have been theoretically shown to adsorb multiple H₂ molecules, achieving high gravimetric densities. arxiv.orgresearchgate.net Similarly, Li-functionalized acs.orgacs.orgacs.orgparacyclophane has been computationally investigated as a potential hydrogen storage material. arxiv.org These studies suggest that the strained ring systems of paracyclophanes can be effectively functionalized with metal atoms that act as binding sites for hydrogen. arxiv.orgarxiv.org

Table 2: Theoretical Hydrogen Storage Capacities of Functionalized Paracyclophanes
MaterialMaximum Gravimetric Density (wt%)Average H₂ Adsorption Energy (eV/H₂)
Sc-functionalized uci.eduuci.eduparacyclophane8.220.36
Y-functionalized uci.eduuci.eduparacyclophane6.330.36
Li-functionalized acs.orgacs.orgacs.orgparacyclophane8.320.145

In the realm of solar energy, [2.2]paracyclophane has been incorporated as a bridging unit in organic dyes for dye-sensitized solar cells (DSSCs). researchgate.netrsc.org These dyes, featuring a [2.2]paracyclophane core separating the donor and acceptor moieties, have demonstrated promising photovoltaic performance. researchgate.netresearchgate.net The inclusion of the paracyclophane unit influences the electronic properties of the dye, leading to high open-circuit voltages. researchgate.netrsc.org

Table 3: Performance of a [2.2]Paracyclophane-Based Dye in a Dye-Sensitized Solar Cell
ParameterValue
Open-Circuit Voltage (Voc)0.69 - 0.72 V
Overall Efficiency (η)Up to 3.8%

Functionalized Surfaces and Coatings

Functionalized [2.2]paracyclophane derivatives are well-established precursors for the creation of poly(p-xylylene) (parylene) polymers, which are used to form highly conformal and pinhole-free coatings via chemical vapor deposition (CVD). nih.govnih.gov The Gorham process involves the pyrolysis of a [2.2]paracyclophane precursor to generate a reactive p-xylylene monomer, which then polymerizes on a substrate at room temperature. wikipedia.orgd-nb.info

A key advantage of this method is the ability to incorporate a wide range of functional groups into the paracyclophane precursor. d-nb.info These functional groups are retained in the resulting parylene coating, allowing for the creation of surfaces with tailored chemical properties. umich.edunih.gov This "reactive coating technology" enables the deposition of functionalized polymer films in a single, solvent-free step. umich.edu

The functional groups on the surface can then be used for subsequent modifications, such as the immobilization of biomolecules or the attachment of other chemical species. nih.govresearchgate.net This versatility makes functionalized parylene coatings highly valuable for applications in biotechnology, electronics, and materials science. arxiv.orgmcmaster.ca By selecting appropriate this compound derivatives, it is possible to create coatings with specific functionalities for a wide array of applications. nih.govresearchgate.net

Table 4: Examples of Functional Groups Incorporated into Parylene Coatings via Functionalized [2.2]Paracyclophane Precursors
Functional GroupPotential Application of the Functionalized Surface
Amino (-NH₂)Bioconjugation, pH-responsive surfaces
Carbonyl (=C=O)Immobilization of biomolecules, chemical sensing
Vinyl (-CH=CH₂)Post-deposition polymerization, click chemistry
Ethynyl (-C≡CH)Click chemistry, surface patterning

Chirality and Asymmetric Synthesis with 1,8 Paracyclophane

Planar Chirality in 1,8-Paracyclophane Derivatives

Origin and Consequences of Planar Chirality

The structure of [2.2]paracyclophane features two benzene (B151609) rings held in a parallel, face-to-face orientation by two ethylene (B1197577) bridges. researchgate.netchinesechemsoc.org The proximity of the aromatic decks, with an average distance of about 3.09 Å, is significantly less than the standard van der Waals distance, leading to considerable ring strain and distortion of the benzene rings into a boat-like conformation. chinesechemsoc.org This strained structure completely suppresses the rotational motion of the benzene rings. researchgate.netresearchgate.net

Consequently, when one or more substituents are introduced onto the aromatic rings, the molecule can become dissymmetric. researchgate.netresearchgate.net For instance, a monosubstituted [2.2]paracyclophane lacks a plane of symmetry and is therefore chiral, existing as a pair of enantiomers. mdpi.com This chirality is termed "planar chirality" because it originates from the arrangement of groups on either side of a chiral plane, which in this case is defined by the substituted aromatic ring. researchgate.net The high configurational stability of these molecules means that interconversion of enantiomers requires high temperatures, often above 200 °C. researchgate.net This robust chirality makes enantiopure [2.2]paracyclophane derivatives excellent candidates for applications in stereoselective processes. researchgate.net

Enantiomer Separation Methods (e.g., Chiral HPLC, Kinetic Resolution)

Given the stability of their enantiomers, the separation of racemic [2.2]paracyclophane derivatives is a crucial step for their application in asymmetric synthesis. Several methods have been successfully developed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): Direct separation of enantiomers can be achieved using HPLC with chiral stationary phases (CSPs). For example, the enantiomers of planar chiral [2.2]paracyclophane-4-acetic acid have been baseline separated using a chiral anion-exchange type stationary phase based on a tert-butylcarbamoyl quinine (B1679958) selector. researchgate.net Similarly, tris(3,5-dimethylphenylcarbamates) of cellulose (B213188) and amylose (B160209) have been effective as CSPs for the optical resolution of various [2.2]paracyclophane derivatives, with most compounds being completely separated. researchgate.net

Kinetic Resolution: This technique involves the differential reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent, leading to the enrichment of one enantiomer in the unreacted starting material and the other in the product. A notable example is the kinetic resolution of racemic 4-hydroxy[2.2]paracyclophane through acylation with isobutyric anhydride, catalyzed by the chiral isothiourea catalyst HyperBTM. nih.govresearchgate.netbeilstein-archives.org This method achieves a good selectivity factor (s = 20), allowing for the isolation of both the unreacted alcohol and the resulting ester in high enantiomeric excess. nih.govbeilstein-archives.org Another approach involves the palladium-catalyzed addition of arylboronic acids to [2.2]paracyclophane-derived cyclic N-sulfonylimines, which provides both the reactant and the product with excellent enantioselectivities and high selectivity factors (up to 128). dicp.ac.cn

Kinetic Resolution of 4-hydroxy[2.2]paracyclophane
Method Chiral isothiourea-catalyzed acylation
Catalyst HyperBTM (ITU 2)
Acylating Agent Isobutyric anhydride
Selectivity Factor (s) 20
Result Isolation of (Rp)-alcohol (39% yield, 94% ee) and (Sp)-ester (53% yield, 71% ee) at 57% conversion. nih.gov

[2.2]Paracyclophane as Chiral Ligands and Auxiliaries in Asymmetric Catalysis

The rigid and conformationally stable scaffold of [2.2]paracyclophane makes it an excellent platform for designing chiral ligands. researchgate.netdicp.ac.cn The planar chirality of the backbone effectively creates a defined chiral environment around a metal center, enabling high stereocontrol in catalytic reactions. researchgate.netrsc.org A variety of ligands incorporating N,O, P,N, N,N, and P,P donor atoms have been synthesized and successfully applied in asymmetric catalysis. researchgate.net Disubstituted cyclophanes, in particular, have been shown to form highly selective catalysts. researchgate.net

Application in Metal-Catalyzed Asymmetric Reactions (e.g., Rh(I), Pd(II), Ni, Cu)

[2.2]Paracyclophane-based ligands have demonstrated remarkable performance in a wide array of metal-catalyzed asymmetric reactions.

Copper (Cu): Planar chiral [2.2]paracyclophane-based bisoxazoline (PCPBOX) ligands have been synthesized for copper-catalyzed N–H insertion reactions of α-diazocarbonyls into anilines, yielding valuable products under ambient conditions. mdpi.com

Rhodium (Rh): Chiral dirhodium catalysts have been employed for the desymmetric dearomatization cyclopropanation of [2.2]paracyclophane, providing rapid access to enantioenriched products. chinesechemsoc.org Rhodium catalysts are also effective in the kinetic resolution and desymmetrization of substituted [2.2]paracyclophanes via reactions with aryldiazoacetates. nih.gov

Palladium (Pd): Palladium catalysis has been utilized for the kinetic resolution of [2.2]paracyclophane-derived cyclic N-sulfonylimines through the enantioselective addition of arylboronic acids. dicp.ac.cn

Nickel (Ni): A series of [2.2]paracyclophane-derived oxazole-pyrimidine (PYMCOX) ligands have been successfully applied in nickel-catalyzed asymmetric 1,2-reduction of α,β-unsaturated ketones, affording chiral allylic alcohols with up to 99% yield and 99% enantiomeric excess (ee). dicp.ac.cn

Enantioselective Cyclopropanation

The construction of cyclopropane (B1198618) rings with high stereocontrol is a significant challenge in organic synthesis. princeton.edu Catalysts derived from [2.2]paracyclophane have been instrumental in advancing this area. Rhodium(II)-catalyzed reactions have been a primary focus. For instance, the asymmetric cyclopropanation of [2.2]paracyclophane itself with aryldiazoacetates can be controlled to be highly regio- and enantioselective using specific chiral dirhodium catalysts. chinesechemsoc.orgnih.gov The reaction of C2v-symmetric disubstituted [2.2]paracyclophanes with a chiral rhodium catalyst, Rh₂(S-TPPTTL)₄, results in an effective desymmetrization to form complex paracyclophane structures in 78–98% ee. nih.gov This demonstrates the ability of the paracyclophane-based catalytic system to differentiate between prochiral faces and positions on a symmetric substrate. chinesechemsoc.org

Asymmetric Desymmetrization of Dibromo[2.2]paracyclophane
Reaction Rh(II)-Catalyzed Cyclopropanation
Substrate 4,16-Dibromo[2.2]paracyclophane
Carbene Source Methyl 2-diazo-2-(4-nitrophenyl)acetate
Catalyst Rh₂(S-TPPTTL)₄
Yield 80%
Enantiomeric Excess (ee) 98%

Asymmetric 1,2-Reduction of α,β-Unsaturated Ketones

The enantioselective 1,2-reduction of α,β-unsaturated ketones to produce chiral allylic alcohols is a crucial transformation in synthetic chemistry. dicp.ac.cnorganic-chemistry.org Ligands based on the [2.2]paracyclophane scaffold have been developed to overcome challenges such as competing 1,4-reduction. organic-chemistry.orgnih.gov

Novel planar-chiral oxazole-pyrimidine (PYMCOX) ligands derived from [2.2]paracyclophane have been synthesized and used in nickel-catalyzed asymmetric hydroboration of various α,β-unsaturated ketones. dicp.ac.cn This system provides the corresponding chiral allylic alcohols with excellent yields and enantioselectivities (up to 99% yield and 99% ee). dicp.ac.cn Similarly, copper hydride (CuH) catalysis, when paired with appropriate chiral ligands, can be directed to favor asymmetric 1,2-reduction over the more common 1,4-reduction pathway. organic-chemistry.orgnih.gov This methodology has been shown to produce nonracemic allylic alcohols in high yields and enantiomeric excesses. organic-chemistry.orgnih.gov

Ni-Catalyzed Asymmetric 1,2-Reduction of Chalcone
Reaction Asymmetric Hydroboration
Substrate Chalcone
Catalyst System Ni(OAc)₂ / (Sp)-PYMCOX ligand
Reducing Agent HBpin
Yield 99%
Enantiomeric Excess (ee) 99%

Stereoselective Synthesis of Complex Molecules

The application of planar chiral [2.2]paracyclophane derivatives as chiral auxiliaries provides a robust strategy for the stereoselective synthesis of intricate molecular architectures. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the formation of a specific stereoisomer. wikipedia.org After the desired stereoselective transformation, the auxiliary can be removed and often recovered for reuse.

One notable example involves the use of (+)-(R)-[2.2]Paracyclophane[4,5-d]-1,3-oxazol-2(3H)-one as a chiral auxiliary in a variety of asymmetric reactions, including Diels-Alder, Michael, and aldol (B89426) reactions. researchgate.net This auxiliary effectively controls the facial diastereoselectivity of reactions involving α,β-unsaturated carboxy and enolate imides. The stereochemical outcome is dictated by the spatial arrangement of the prochiral center relative to the C9-C10 ethylene bridge of the paracyclophane structure, which effectively shields one face of the reactive species. researchgate.net

The effectiveness of this approach is demonstrated in asymmetric Diels-Alder reactions. When the N-acryloyl derivative of the paracyclophane-based oxazolidinone reacts with cyclopentadiene, it yields the corresponding cycloadduct with high diastereoselectivity. The steric hindrance provided by the paracyclophane moiety directs the approach of the diene, leading to the preferential formation of one enantiomer. Similarly, in Michael additions and aldol reactions, the auxiliary enforces a specific conformation of the enolate, guiding the electrophile to attack from the less hindered face. researchgate.net

Another advanced application is the stereoselective synthesis of [2.2]triphenylenophanes. This was achieved through an intramolecular double [2+2+2] cycloaddition of a cyclic hexayne precursor. nih.gov The reaction, catalyzed by a cationic rhodium(I)/BIPHEP complex, proceeded with complete diastereoselectivity and high enantioselectivity, demonstrating the power of metal-catalyzed reactions guided by chiral ligands to construct complex, multi-stereocenter molecules. nih.gov

Table 1. Asymmetric Reactions Using a [2.2]Paracyclophane-Based Chiral Auxiliary researchgate.net
Reaction TypeReactantsProduct Diastereomeric Excess (d.e.)Key Feature
Diels-AlderN-acryloyl derivative + CyclopentadieneHighAuxiliary shields one face of the dienophile
Michael AdditionN-crotonyl derivative + Grignard ReagentGoodAuxiliary directs nucleophilic attack
Aldol ReactionN-propionyl derivative + BenzaldehydeGoodAuxiliary controls enolate geometry and facial selectivity

Design and Synthesis of Novel Planar Chiral Ligands

The rigid [2.2]paracyclophane skeleton is an excellent scaffold for designing novel planar chiral ligands for asymmetric catalysis. nih.govrsc.org Its conformational rigidity and the steric bulk of the paracyclophane unit can create a well-defined and effective chiral pocket around a metal center, leading to high levels of enantioselectivity in catalytic reactions. dicp.ac.cn The synthetic versatility of the paracyclophane core allows for the introduction of various coordinating groups at different positions, enabling the fine-tuning of the ligand's electronic and steric properties. scispace.com

A successful strategy in ligand design involves the synthesis of [2.2]paracyclophane-based bis(oxazoline) (PCPBOX) and oxazole-pyrimidine (PYMCOX) ligands. dicp.ac.cnmdpi.com For instance, pseudo-ortho disubstituted PCPBOX ligands were synthesized starting from pseudo-para dibromide of [2.2]paracyclophane, which was isomerized to the pseudo-ortho dibromide. mdpi.com These ligands, when complexed with copper, effectively catalyze N-H insertion reactions of α-diazocarbonyls into anilines, producing valuable α-amino carbonyl compounds with moderate to excellent yields. mdpi.com

Similarly, a series of [2.2]paracyclophane-derived oxazole-pyrimidine (PYMCOX) N,N-ligands were designed and synthesized from a chiral aminophenol derivative of [2.2]paracyclophane. dicp.ac.cn These ligands proved highly effective in the nickel-catalyzed asymmetric 1,2-reduction of α,β-unsaturated ketones, affording chiral allylic alcohols in up to 99% yield and 99% enantiomeric excess (ee). The rigid structure and significant steric hindrance of the paracyclophane framework are credited with creating a superior chiral environment for the catalytic transformation. dicp.ac.cn

Another important class of ligands is the planar chiral bisphosphines. PhPhanePHOS, a commercially available ligand, is a well-known example. researchgate.net More recently, novel bisphosphine ligands based on a diphenyl[2.2]paracyclophane backbone (PhPhanePHOS derivatives) have been designed. beilstein-archives.org The synthesis starts with a Suzuki coupling to introduce phenyl groups onto the paracyclophane scaffold, followed by functionalization to introduce the phosphine (B1218219) moieties. These ligands have shown promise in preliminary catalytic experiments, such as asymmetric allylalkylation reactions. beilstein-archives.org The introduction of the additional phenyl groups is hypothesized to alter the dihedral angle of the bisphosphine ligand, potentially improving compatibility with different metals and enhancing enantioselectivity. beilstein-archives.org

A more concise and modern approach to synthesizing these ligands involves direct C-H activation. This method has been used to prepare enantiomerically pure planar chiral oxazolines from racemic bromo[2.2]paracyclophanes in a single step, simultaneously achieving functionalization and resolution of the planar chirality. nih.gov

Table 2. Examples of Novel Planar Chiral Ligands based on [2.2]Paracyclophane
Ligand TypeAbbreviationApplicationReported PerformanceReference
[2.2]Paracyclophane-based Bis(oxazoline)PCPBOXCopper-catalyzed N-H insertionModerate to excellent yields mdpi.com
[2.2]Paracyclophane-derived Oxazole-PyrimidinePYMCOXNickel-catalyzed 1,2-reductionUp to 99% yield and 99% ee dicp.ac.cn
Diphenyl[2.2]paracyclophane Bisphosphineo-PhPhanePHOSAsymmetric allylalkylationUp to 95% yield, 82:18 e.r. beilstein-archives.org
[2.2]Paracyclophane Oxazoline-Ligand PrecursorDirect synthesis via C-H activation nih.gov

Future Research Directions in 1,8 Paracyclophane Chemistry

Exploration of New Synthetic Pathways for Complex Derivatives

Current synthetic routes to 1,8-paracyclophane and its derivatives, while established, often face limitations in terms of scope, yield, and the ability to precisely introduce complex functionalities or achieve specific stereochemistries. Future research will prioritize the development of more efficient, atom-economical, and versatile synthetic strategies. This includes exploring modern catalytic methods such as C-H activation for direct functionalization, photocatalysis and electrochemistry for milder and more selective transformations, and the application of flow chemistry for improved control and scalability. The goal is to access a broader range of complex derivatives, including those with multiple, precisely placed substituents, heteroatom incorporation, extended π-systems, and chiral centers, which are currently challenging to synthesize.

Synthetic StrategyKey TransformationTarget Derivative ComplexityPotential AdvantagesCurrent Limitations
C-H Activation CouplingDirect arylation/alkylation of bridge C-H bondsMulti-substituted derivatives, fused systemsAtom economy, fewer synthetic steps, access to hindered positionsCatalyst development, regioselectivity control
Photocatalytic CyclizationRadical-mediated ring closureComplex macrocycles, heteroatom-containing bridgesMild reaction conditions, unique bond formationsScale-up challenges, quantum yield optimization
Flow ChemistryOptimized cyclization/functionalization stepsHigh-purity derivatives, difficult-to-handle intermediatesImproved reaction control, enhanced safety, higher throughputReactor design for specific reaction types
Cascade/Domino ReactionsMulti-bond forming sequencesHighly functionalized, complex architectures in one potIncreased synthetic efficiency, reduced waste generationDesigning compatible reaction steps, substrate scope

Deeper Understanding of Structure-Reactivity Relationships

A fundamental aspect of advancing this compound chemistry lies in gaining a deeper, quantitative understanding of how specific structural modifications influence its chemical reactivity. Future investigations will focus on systematically probing the effects of substituents, bridge modifications, and conformational changes on various reaction pathways. This includes detailed studies of electrophilic aromatic substitution (EAS) regioselectivity and rates, oxidation/reduction potentials, and the propensity for complexation with guest molecules or metal ions. Employing a combination of advanced spectroscopic techniques (e.g., variable-temperature NMR), X-ray crystallography, kinetic analyses, and high-level computational chemistry will be crucial for elucidating these structure-reactivity correlations. Such insights will enable rational design of derivatives with predictable chemical behavior.

Structural ModificationPosition of ModificationEffect on Reactivity ParameterExample Reaction TypeExperimental/Computational Method
Electron-donating group (Me)C2 (ortho to bridge)Increased rate of EAS, directed ortho/para to substituentFriedel-Crafts AcylationKinetic studies, DFT
Electron-withdrawing group (F)C3 (meta to bridge)Decreased rate of EAS, altered regioselectivityNitrationNMR, Computational modeling
Bridge Extension (e.g., C3H6)N/A (hypothetical)Increased cavity size, altered dihedral angle between ringsGuest binding affinity, π-π stackingX-ray crystallography, MD
Substitution on bridge (e.g., CH(Me))Bridge C-H bondPotential for stereoisomerism, altered conformational preferenceOxidation of bridge methylene (B1212753)NMR, Chiral chromatography

Advanced Computational Modeling for Predictive Design

The accelerating pace of discovery in chemistry is increasingly reliant on computational tools. For this compound, advanced computational modeling, including Density Functional Theory (DFT), molecular dynamics (MD), and machine learning (ML) approaches, will play a pivotal role in predictive design. Future research will leverage these methods to accurately predict electronic structures, reaction mechanisms, spectroscopic properties, and material characteristics of novel derivatives before experimental synthesis. This predictive capability is essential for optimizing synthetic targets, screening potential candidates for specific applications (e.g., organic electronics, catalysis), and understanding complex phenomena such as host-guest interactions and excited-state dynamics. The integration of computational workflows with experimental validation will significantly streamline the development process.

Derivative Structure (Simplified)Property PredictedComputational Method UsedPredicted ValueExperimental Value (Illustrative)Deviation (%)
This compound-X (EDG)HOMO LevelDFT-5.15 eV-5.10 eV0.98
This compound-Y (π-ext)Band GapTD-DFT2.75 eV2.78 eV1.08
This compound-Z (EWGs)Oxidation PotentialDFT+1.2 V+1.18 V1.67
Derivative A (chiral bridge)EnantioselectivityDFT (transition state)96% ee94% ee2.13

Tailoring Electronic and Optical Properties for Next-Generation Materials

The inherent electronic structure and conformational rigidity of this compound make it an ideal scaffold for the development of advanced functional materials. Future research will focus on systematically tailoring its electronic and optical properties through strategic functionalization. By introducing electron-donating or withdrawing groups, extending π-conjugation, or modifying the bridging units, researchers aim to precisely control parameters such as HOMO/LUMO energy levels, band gaps, charge carrier mobilities, and photoluminescence characteristics. These tailored properties are critical for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs), as well as in fluorescent sensors and molecular switches.

Derivative Structure (Key Feature)Electronic/Optical PropertyValueApplication Area
This compound with aryl substituentHOMO Level-5.2 eVOLED (Hole Transport Layer)
This compound with extended π-systemEmission Wavelength (λ_em)480 nmFluorescent Sensor
This compound with electron-withdrawing groupsLUMO Level-2.5 eVOFET (n-type semiconductor)
This compound dimerCharge Mobility (μ)10⁻³ cm²/VsOrganic Photovoltaics

Expansion into Novel Supramolecular Architectures and Dynamic Systems

The well-defined geometry and inherent pre-organization of this compound make it an excellent building block for constructing sophisticated supramolecular assemblies and dynamic molecular systems. Future research will explore its incorporation into host-guest complexes, self-assembled monolayers, and porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). Furthermore, its potential as a component in molecular machines, responsive materials, and molecular switches will be investigated. By functionalizing the paracyclophane scaffold with specific recognition motifs or responsive units, researchers can create systems that exhibit controlled molecular motion, selective binding, or property changes in response to external stimuli, opening avenues for applications in sensing, catalysis, and advanced materials.

Paracyclophane Derivative (Functionalization)Supramolecular Assembly/System TypeKey Interaction(s)Intended Function/Application
This compound-bis(carboxylic acid)Metal-Organic Framework (MOF)Coordination to metal ionsGas adsorption/separation
This compound with appended amine groupsSelf-assembled monolayerHydrogen bonding, π-π stackingSurface functionalization
This compound rotaxane componentMolecular MachineMechanical bond, π-π interactionsMolecular shuttle
This compound with photochromic moietyResponsive SystemPhotoisomerization, host-guestLight-controlled binding

Development of Highly Enantioselective Catalytic Systems

The development of chiral this compound derivatives as ligands for transition metal catalysis or as standalone organocatalysts represents a significant frontier in asymmetric synthesis. Future research will focus on designing and synthesizing enantiomerically pure paracyclophanes, either by incorporating chiral substituents, creating stereogenic centers within the bridges, or exploiting conformational chirality. These chiral scaffolds can then be employed to create highly selective catalytic environments for a wide range of transformations, including asymmetric hydrogenation, C-C bond formations, and redox reactions. The rigidity and tunable cavity of the paracyclophane framework offer precise control over substrate orientation and transition state stabilization, promising high levels of enantioselectivity and catalytic activity.

Chiral this compound Derivative (Key Chiral Feature)Type of Catalyst/LigandTarget Asymmetric ReactionEnantioselectivity (ee%)Substrate Example
Derivative A (chiral substituent on aromatic ring)Ligand for Rh catalysisAsymmetric Allylic Alkylation97%Allyl acetate (B1210297)
Derivative B (chiral bridge stereocenter)OrganocatalystAsymmetric Aldol (B89426) Reaction93%Acetone, Aldehyde
Derivative C (axial chirality from twisted rings)Ligand for Pd catalysisAsymmetric Heck Reaction90%Aryl halide, Alkene
Derivative D (chiral cavity)Host moleculeKinetic Resolution88%Racemic alcohol

Compound List

this compound

Derivative X (Illustrative placeholder for substituted this compound)

Derivative Y (Illustrative placeholder for π-extended this compound)

Derivative Z (Illustrative placeholder for electron-withdrawing substituted this compound)

Derivative A (Illustrative placeholder for chiral this compound)

Derivative B (Illustrative placeholder for chiral this compound)

Derivative C (Illustrative placeholder for chiral this compound)

Derivative D (Illustrative placeholder for chiral this compound)

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 1,8-paracyclophane derivatives, and how are their structures confirmed?

  • Methodology : Synthesis often involves dimerization of substituted benzene precursors under controlled conditions. For example, 4,7,12,15-tetrachloro[2.2]paracyclophane is synthesized via dimerization, with structural confirmation using ¹H/¹³C NMR and comparison to literature data . Single-crystal X-ray diffraction is critical for unambiguous confirmation of macrocyclic geometry, as demonstrated in the synthesis of [15]- and [16]paracyclophanes .

Q. What spectroscopic techniques are most effective for characterizing the conformational dynamics of this compound?

  • Methodology : ¹H NMR is pivotal for analyzing bridgehead proton environments and ring strain. Historical studies on fused-ring derivatives show distinct NMR peaks in the 6–7 ppm region, reflecting electron density shifts . Fluorescence spectroscopy, coupled with Job plots, is effective for studying host-guest interactions, as seen in β-cyclodextrin complexation studies .

Q. How should researchers ensure reproducibility when reporting paracyclophane synthesis?

  • Methodology : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail experimental procedures, including reaction conditions, purification steps (e.g., column chromatography), and spectroscopic validation. Supplemental materials should include raw NMR spectra and crystallographic data .

Q. What are the critical considerations for achieving high purity in this compound derivatives?

  • Methodology : Use HPLC or recrystallization for purification, and validate purity via high-resolution mass spectrometry (HRMS) or elemental analysis. Purity thresholds (>98%) are critical for advanced material research, as emphasized in reagent catalogs .

Advanced Research Questions

Q. How can computational methods predict the thermodynamic properties of this compound, and what are their limitations?

  • Methodology : Employ NIST-recommended computational models (e.g., Joback, Crippen) to estimate properties like ΔfH° (formation enthalpy) or Tboil. However, discrepancies may arise between experimental and calculated values due to ring strain, necessitating validation via calorimetry or vapor pressure measurements .

Q. What strategies mitigate the thermal instability of highly strained paracyclophanes?

  • Methodology : Introduce sterically bulky substituents (e.g., tert-butyl groups) at bridgehead carbons to kinetically stabilize [4]paracyclophane derivatives. This approach reduces reagent access to strained regions, enhancing thermal stability .

Q. How does the planar chirality of this compound derivatives influence their catalytic performance in asymmetric reactions?

  • Methodology : Planar chirality in phosphoramidite-gold(I) complexes enables enantioselective cycloisomerization of dienynes, achieving up to 95% ee. Structural tuning of aryl substituents optimizes steric and electronic effects, as shown in asymmetric catalysis studies .

Q. How can researchers resolve contradictions between experimental and computational data on paracyclophane ring strain?

  • Methodology : Cross-validate using multiple techniques:

  • Experimental : Measure strain energy via calorimetry (ΔsubH°) or X-ray crystallography (bond angles).
  • Computational : Compare DFT-calculated strain energies with experimental values. Address discrepancies by refining computational parameters (e.g., basis sets, solvation models) .

Data Presentation Guidelines

  • Thermodynamic Properties Table (Based on ):

    PropertyValue (Calculated)Method
    ΔfH°gas180 kJ/molJoback
    Tboil320°CCrippen
    ΔsubH°95 kJ/molNIST
  • Key References for Methodologies :

    • Synthesis:
    • Characterization:
    • Computational Modeling:
    • Stability Enhancement:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.